Methyl hydrazinecarbodithioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4423. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-aminocarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXBOIRSPXAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063835 | |
| Record name | Hydrazinecarbodithioic acid, methyl ester | |
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Molecular Weight |
122.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hydrazinecarbodithioic acid, methyl ester | |
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CAS No. |
5397-03-5 | |
| Record name | Methyldithiocarbazate | |
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| Record name | Methyl hydrazinecarbodithioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4423 | |
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| Record name | Hydrazinecarbodithioic acid, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarbodithioic acid, methyl ester | |
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| Record name | methyl dithiocarbazinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Methyl dithiocarbazate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2L2YRR7MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of S-methyldithiocarbazate (SMDTC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methyldithiocarbazate (SMDTC), with the chemical formula C₂H₆N₂S₂, is a versatile precursor in synthetic chemistry, particularly in the development of Schiff bases and their metal complexes. These derivatives have garnered significant interest in medicinal and materials science due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of SMDTC, detailed experimental protocols for its synthesis and derivatization, and a summary of its key characterization data.
Chemical Properties of S-methyldithiocarbazate (SMDTC)
The chemical behavior of SMDTC is dictated by the presence of multiple functional groups: the amine (-NH₂), the thioamide (-C(=S)NH-), and the S-methyl (-SCH₃) moieties. This unique combination allows for a variety of chemical transformations, most notably the condensation reaction of the primary amine with aldehydes and ketones to form Schiff bases.
Physical Properties
A summary of the key physical properties of SMDTC is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂S₂ | [2] |
| Molecular Weight | 122.22 g/mol | [2] |
| Appearance | Liquid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, DMF, acetone, and chloroform at room temperature.[3] | [3] |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of SMDTC and its derivatives. Key spectroscopic data are summarized in Table 2.
| Spectroscopic Technique | Key Features and Assignments | Reference |
| ¹H NMR | The proton NMR spectrum of SMDTC Schiff bases typically shows a characteristic singlet for the S-CH₃ protons. The chemical shift of the N-H proton of the dithiocarbazate moiety is also a key diagnostic signal. | |
| ¹³C NMR | The carbon NMR spectrum of SMDTC derivatives is characterized by a downfield signal for the C=S carbon, confirming the thione tautomeric form in solution. | [3] |
| IR Spectroscopy | The infrared spectrum of SMDTC Schiff bases displays characteristic bands for the N-H, C=N (imine), N-N, and C=S stretching vibrations. The disappearance of the N-H stretching band upon complexation with metal ions indicates deprotonation. | [3] |
| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of SMDTC and its derivatives. |
Crystallographic Data
The solid-state structure of SMDTC derivatives, particularly their Schiff bases and metal complexes, has been extensively studied using X-ray crystallography. These studies reveal important information about bond lengths, bond angles, and intermolecular interactions. A representative example of crystallographic data for a Schiff base derived from S-methyldithiocarbazate is presented in Table 3.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
| Unit Cell Dimensions | a = 6.8540(2) Å, b = 8.3022(2) Å, c = 11.5243(4) Å, α = 79.8186(13)°, β = 90.5224(14)°, γ = 72.1362(13)° | [4] |
| Key Structural Feature | The molecule exists in the thione form. | [4] |
Experimental Protocols
Synthesis of S-methyldithiocarbazate (SMDTC)
The synthesis of SMDTC is typically achieved through a two-step process involving the reaction of hydrazine with carbon disulfide to form a dithiocarbazate salt, followed by methylation.
Materials:
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Methyl iodide
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in an ice bath.
-
Hydrazine hydrate is added to the cooled solution.
-
Carbon disulfide is added dropwise to the stirred reaction mixture while maintaining a low temperature. A yellow oil, potassium dithiocarbazate, will separate.
-
Methyl iodide is then added in batches to the reaction mixture.
-
The reaction is allowed to proceed for several hours.
-
The resulting S-methyldithiocarbazate is collected and can be recrystallized from ethanol.
Synthesis of a Schiff Base from SMDTC
A general procedure for the synthesis of a Schiff base from SMDTC and an aldehyde or ketone is as follows:
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
An appropriate aldehyde or ketone
-
Absolute ethanol
Procedure:
-
SMDTC is dissolved in hot absolute ethanol.
-
An equimolar amount of the aldehyde or ketone, also dissolved in absolute ethanol, is added to the SMDTC solution.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the Schiff base product precipitates out of the solution.
-
The precipitate is filtered, washed with cold ethanol, and dried.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis of an S-methyldithiocarbazate Schiff base and its subsequent metal complex, followed by comprehensive characterization.
Caption: Synthesis and characterization workflow for SMDTC derivatives.
Stability and Reactivity
The primary reactivity of SMDTC lies in the nucleophilic nature of its terminal amine group, which readily undergoes condensation with carbonyl compounds. The resulting Schiff bases are often stable, crystalline solids. The dithiocarbazate moiety can exist in thione-thiol tautomeric forms, with the thione form generally being more stable.
Conclusion
S-methyldithiocarbazate is a fundamentally important building block in the synthesis of a diverse range of Schiff bases and their metal complexes. Its chemical properties, characterized by the interplay of its amine, thioamide, and S-methyl groups, allow for straightforward derivatization. The resulting compounds exhibit a wide array of interesting biological activities, making SMDTC a molecule of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its key chemical characteristics and the experimental approaches for its utilization in further research.
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of Schiff Base Derived from S-Methyldithiocarbazate and Methylisatin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
CAS number and molecular structure of Methyl hydrazinecarbodithioate
An In-depth Technical Guide to Methyl Hydrazinecarbodithioate for Researchers and Drug Development Professionals
Introduction
This compound, also known as S-methyl dithiocarbazate, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a hydrazine moiety with a dithiocarboxylate group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives have garnered considerable attention for their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a well-characterized compound with established physical and chemical properties. A summary of its key identifiers and properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5397-03-5 | [1][2] |
| Molecular Formula | C₂H₆N₂S₂ | [1][2] |
| Molecular Weight | 122.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl dithiocarbazate, S-Methyl dithiocarbazate, Dithiocarbazic acid methyl ester | [3][4][5] |
| Appearance | White solid | [6] |
| Melting Point | 79 °C | [6] |
| Boiling Point | 207.3 °C at 760 mmHg | [2] |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 79.2 °C | [2] |
| SMILES | CSC(=S)NN | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a hydrazine group. The second sulfur atom is bonded to a methyl group.
Caption: 2D representation of this compound structure.
Synthesis of this compound
The synthesis of this compound is a well-established process, typically involving the reaction of hydrazine with carbon disulfide, followed by methylation. Several variations of this synthesis have been reported in the literature.
Experimental Protocol: Synthesis from Hydrazine, Carbon Disulfide, and Methyl Iodide
This protocol is adapted from procedures described in various patents and publications.[7][8][9]
Materials:
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Carbon disulfide
-
Methyl iodide
-
Ethanol
-
Water
-
Ether
Procedure:
-
Prepare a solution of potassium hydroxide in a mixture of water and ethanol in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to 0°C.
-
Slowly add hydrazine hydrate to the cooled potassium hydroxide solution while maintaining the temperature.
-
To this mixture, add pre-cooled carbon disulfide dropwise, ensuring the internal temperature of the reaction mixture does not exceed 10°C. A yellow oil, potassium dithiocarbazinate, may separate during this addition.
-
After the addition of carbon disulfide is complete, continue stirring the mixture for an additional hour.
-
Cool the reaction mixture and add two volumes of ether to precipitate more of the potassium dithiocarbazinate.
-
Separate the oily layer and dissolve it in water.
-
Cool the resulting aqueous solution in an ice bath.
-
Add methyl iodide in small portions with shaking and cooling after each addition until the methyl iodide is consumed.
-
Allow the reaction mixture to stand for several hours with occasional shaking to ensure the completion of the reaction.
-
The resulting solid, methyl dithiocarbodithioate, is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Intermediate for Biologically Active Molecules:
-
Derivatives of this compound, particularly isatin-derived dithiocarbazate imines, have been investigated for a broad spectrum of physiological properties.[10][11]
-
It is a precursor for the synthesis of carbothiohydrazones, carbothiohydrazides, and various aza-heterocyclic compounds like pyrazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.[10]
-
It has been used as an intermediate in the preparation of 6-aryl-pyridine thiosemicarbazones, which have been explored for their biological activities.[7][8][9]
Anticancer and Antiviral Activity:
-
A study on twelve methyl-2-arylidene hydrazinecarbodithioates revealed cytostatic activity against human promyelocytic leukemia cells.[12]
-
Some of these derivatives also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[12]
-
A novel piperidone hydrazine carbodithioate derivative demonstrated significant inhibitory activity against the Hep G2 liver cancer cell line.[13]
Spectroscopic Data
The structural elucidation of this compound and its derivatives is supported by various spectroscopic techniques.
| Spectroscopic Data Type | Observed Values / Information | Reference |
| Mass Spectrometry (EI) | Molecular Weight: 122.212 g/mol | [4] |
| Gas Phase Ion Energetics | Ionization Energy: 8.81 eV | [14] |
| ¹H NMR (for a derivative) | For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: δ 2.63 (s, 3H), 6.92 (d, 1H), 7.59 (dd, 1H), 7.63 (d, 1H), 11.48 (s, 1H), 13.90 (s, 1H) ppm. | [11] |
| HRMS (for a derivative) | For Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate: [M+H]⁺ found at 329.9335 m/z. | [11] |
Safety Information
This compound is a chemical that requires careful handling due to its potential hazards.
| Hazard Class | Hazard Statement | Precautionary Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. | [15] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. | [15] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [15] |
Conclusion
This compound is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for creating novel compounds with a wide array of biological activities. The demonstrated cytostatic and antiviral properties of its derivatives underscore the potential of this scaffold in the development of new therapeutic agents. As research in this area continues, it is likely that more applications for this compound and its derivatives will be discovered, further solidifying its importance in medicinal chemistry. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound | CAS#:5397-03-5 | Chemsrc [chemsrc.com]
- 3. chemeo.com [chemeo.com]
- 4. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]
- 5. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyldithiocarbazate | 5397-03-5 [chemicalbook.com]
- 7. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 8. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
- 9. EP0841324A2 - A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 10. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of Methyl Hydrazinecarbodithioate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl Hydrazinecarbodithioate (also known as S-Methyl Dithiocarbazate or Methyl Dithiocarbazinate) and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this document presents the available mass spectrometry data for this compound, supplemented with representative NMR and IR data from closely related derivatives to offer valuable insights for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for this compound and its derivatives.
Table 1: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Molecular Weight | Mass Spectrum (Electron Ionization) |
| This compound | C₂H₆N₂S₂ | 122.21 g/mol | Principal peaks at m/z values are available in the NIST Chemistry WebBook.[1][2] |
| Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | C₃H₈N₂S₂ | 136.24 g/mol | A mass spectrum is available in the NIST Chemistry WebBook.[3][4] |
Table 2: ¹H NMR Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6] | d₆-DMSO | 2.63 (s, 3H), 6.92 (d, J = 8.28 Hz, 1H), 7.59 (dd, J = 8.32, 2.0 Hz, 1H), 7.63 (d, J = 1.92 Hz, 1H), 11.48 (s, 1H), 13.90 (s, 1H) |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8] | d₆-DMSO | 2.31 (s, 3H), 2.62 (s, 3H), 6.84 (d, J = 7.96 Hz, 1H), 7.22 (d, J = 7.96 Hz, 1H), 7.36 (s, 1H), 11.27 (s, 1H), 14.00 (s, 1H) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound
| Compound | Ionization | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][6] | ESI⁺ | 329.9370 | 329.9335 |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[7][8] | ESI⁺ | 266.0422 | 266.0417 |
Table 4: Representative Infrared (IR) Spectroscopy Data for Related Hydrazone Complexes
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H stretch (methyl) | 2850-2960 |
| C=N stretch (imine) | 1590-1650 |
| C=S stretch (thione) | 1050-1250 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on methodologies reported for derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer. For electron ionization (EI) mass spectrometry, a standard instrument with a 70 eV electron beam is commonly used.
Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like a this compound derivative.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]
- 2. Hydrazinecarbodithioic acid, methyl ester [webbook.nist.gov]
- 3. Hydrazinecarbodithioic acid, 1-methyl-, methyl ester [webbook.nist.gov]
- 4. Hydrazinecarbodithioic acid, 1-methyl-, methyl ester | C3H8N2S2 | CID 140651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Tautomerism of Methyl Hydrazinecarbodithioate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This whitepaper provides a detailed examination of the tautomeric phenomena observed in methyl hydrazinecarbodithioate and its derivatives. It consolidates crystallographic data, outlines relevant experimental protocols, and visualizes the core tautomeric equilibria.
Introduction
This compound, also known as S-methyl dithiocarbazate (SMDTC), and its derivatives are versatile compounds in coordination chemistry and drug design.[1] Their ability to chelate with metal ions through nitrogen and sulfur atoms makes them valuable ligands for the synthesis of complexes with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] A fundamental aspect of the chemistry of these molecules is their capacity to exist in different tautomeric forms, which significantly influences their reactivity, coordination behavior, and ultimately their therapeutic potential.[3][4] This guide delves into the structural nuances of tautomerism in this class of compounds.
Tautomeric Forms of this compound Derivatives
This compound and its derivatives can theoretically exist in several tautomeric forms. The most significant of these are the thione-thiol and imine-enamine tautomerisms.
-
Thione-Thiol Tautomerism: This involves the migration of a proton from the nitrogen atom to the thiocarbonyl sulfur atom, resulting in the formation of a thiol tautomer.[4]
-
Imine-Enamine Tautomerism: In derivatives where the hydrazine moiety is condensed with a carbonyl compound, an imine linkage is formed. This can undergo tautomerization to an enamine form.
Crystallographic studies have consistently shown that in the solid state, this compound derivatives predominantly exist in the thione tautomeric form.[5][6][7] This is often stabilized by intramolecular hydrogen bonding, particularly in Schiff base derivatives.[8]
Visualization of Tautomeric Equilibria
The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in this compound and its Schiff base derivatives.
Caption: Thione-thiol equilibrium in this compound.
Caption: Imine-enamine tautomerism in a Schiff base derivative.
Quantitative Data from Crystallographic Studies
The following table summarizes key crystallographic data for several derivatives of this compound, providing insights into their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Features |
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[5][9] | C₁₀H₈BrN₃OS₂ | Monoclinic | P2₁/n | Exists in the thione tautomeric form. The molecule is essentially planar, exhibiting a Z configuration about the C=N bond, which is stabilized by an intramolecular N—H⋯O hydrogen bond.[5][9] In the crystal, molecules form dimers through N—H⋯O hydrogen bonds.[5] |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[6][7] | C₁₁H₁₁N₃OS₂ | Monoclinic | P2₁/c | Adopts the thione tautomeric form in the solid state.[6][7] It displays a Z configuration around the imine C=N bond, with an intramolecular N—H⋯O hydrogen bond.[6] The crystal structure features inversion dimers linked by N—H⋯O hydrogen bonds.[7] |
| (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate[8] | C₁₇H₁₅N₃OS₂ | Not specified | Not specified | In the solid-state, the molecule adopts a Z configuration with the 5-methylisatin and dithiocarbazate groups located on the same side of the C=N bond, involving an intramolecular N—H⋯O hydrogen bond.[8] |
| 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate[10] | C₁₅H₁₆N₂S₃ | Monoclinic | Not specified | The central CN₂S₂ residue is nearly planar.[10] In the crystal, molecules form centrosymmetrically related self-associates via eight-membered {⋯HNCS}₂ synthons.[10] |
Experimental Protocols
The following sections detail the general methodologies for the synthesis and characterization of this compound derivatives, as compiled from the literature.
General Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between S-methyldithiocarbazate (SMDTC) and a carbonyl compound, such as an isatin derivative.
-
Preparation of S-methyldithiocarbazate (SMDTC): Carbon disulfide is added dropwise to a cooled solution of hydrazine hydrate and potassium hydroxide in ethanol.[2] Ethyl bromide is then added, and the reaction mixture is heated.[2]
-
Condensation Reaction: An equimolar amount of the desired carbonyl compound (e.g., 5-bromoisatin) is dissolved in a suitable solvent, such as ethanol.[9]
-
An equimolar amount of SMDTC, also dissolved in a suitable solvent, is added to the carbonyl compound solution.[1]
-
The mixture is heated under reflux with continuous stirring for a specified period (e.g., 15 minutes to 5 hours).[1][9]
-
The reaction mixture is then allowed to cool to room temperature, during which a precipitate forms.[1][9]
-
The precipitate is collected by filtration, washed, and dried over a desiccant like silica gel.[1][9]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[9]
Characterization Methods
-
¹H NMR: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆).[6][9] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. The presence of a signal for the N-H proton is indicative of the thione form.[1]
-
¹³C NMR: The spectrum is recorded to identify the carbon framework. A downfield chemical shift for the C=S carbon further confirms the presence of the thione tautomer.[1]
-
IR spectra are recorded to identify key functional groups. A strong band corresponding to the C=N stretching vibration confirms the formation of the imine in Schiff base derivatives.[2] The absence of a prominent S-H stretching band and the presence of a C=S stretching band are consistent with the thione tautomer.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[6][9]
-
Single crystals of the compound are grown, typically by slow evaporation from a suitable solvent.
-
A suitable crystal is mounted on a diffractometer.[10]
-
X-ray diffraction data is collected at a specific temperature (e.g., 150 K).[10]
-
The crystal structure is solved and refined to determine the precise arrangement of atoms in the solid state, providing definitive evidence of the predominant tautomeric form.[5][6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: General workflow for synthesis and characterization.
Conclusion
The tautomerism of this compound and its derivatives is a critical aspect of their chemical behavior. While crystallographic evidence strongly supports the predominance of the thione tautomer in the solid state, the equilibrium in solution can be influenced by factors such as solvent polarity and pH. A thorough understanding of these tautomeric forms, facilitated by the experimental and analytical techniques outlined in this guide, is essential for the rational design of novel therapeutic agents and coordination complexes based on this versatile molecular scaffold. Further studies, particularly quantitative analyses of tautomeric equilibria in solution, would provide deeper insights into the structure-activity relationships of these compounds.
References
- 1. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design and synthesis of new dithiocarbazate complexes; crystal structure, bioactivities and nano studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07100D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Z)-Benzyl 2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of S-methyldithiocarbazate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-methyldithiocarbazate (SMDTC). Due to the limited availability of direct, in-depth stability studies on SMDTC, this document combines established knowledge on the handling of related dithiocarbazate and hydrazine compounds with detailed, adaptable experimental protocols for assessing its stability.
Overview of S-methyldithiocarbazate Stability
S-methyldithiocarbazate is a hydrazine derivative and an important intermediate in the synthesis of various biologically active compounds, including Schiff bases and metal complexes with potential therapeutic applications.[1][2] Proper storage and handling are crucial to ensure its integrity and prevent degradation, which could lead to loss of potency and the formation of undesirable impurities.
General recommendations suggest that S-methyldithiocarbazate should be stored in a cool, dry, and well-ventilated area.[3] It is advisable to keep the container tightly closed and protected from heat sources and open flames.
Recommended Storage Conditions
While specific quantitative stability data under various conditions are not extensively published, the following storage conditions are recommended based on the general chemical nature of dithiocarbazates and hydrazine derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or controlled room temperature (20-25 °C) | To minimize thermal degradation. Some related Schiff bases show thermal degradation at elevated temperatures.[4][5] |
| Humidity | Dry environment (low relative humidity) | To prevent hydrolysis. The presence of water can facilitate the degradation of hydrazine derivatives. |
| Light | Protected from light (amber vials or stored in the dark) | To prevent photodegradation. Many chemical compounds are susceptible to degradation upon exposure to UV or visible light. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | To prevent oxidation. The sulfur and nitrogen atoms in the molecule can be susceptible to oxidation.[6] |
| pH (in solution) | Neutral to slightly acidic | Hydrazine and its derivatives can be unstable in alkaline solutions.[7] |
Note: This table provides general guidance. Specific stability testing is required to establish definitive storage conditions and shelf-life.
Potential Degradation Pathways
Based on the chemical structure of S-methyldithiocarbazate and knowledge of related compounds, several potential degradation pathways can be postulated. These include hydrolysis, oxidation, and thermal decomposition. Forced degradation studies are essential to identify these pathways and the resulting degradation products.[8]
A hypothetical degradation pathway for S-methyldithiocarbazate could involve the hydrolysis of the dithiocarbazate moiety, potentially leading to the formation of hydrazine, carbon disulfide, and methanol. Oxidation could target the sulfur atoms or the hydrazine nitrogen.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of S-methyldithiocarbazate requires well-defined experimental protocols. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[8] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation:
Detailed Methodologies:
-
Acidic Hydrolysis: A solution of S-methyldithiocarbazate in a suitable solvent (e.g., methanol or acetonitrile) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Alkaline Hydrolysis: A similar procedure to acidic hydrolysis is followed, but using a base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound and a solution are subjected to elevated temperatures (e.g., 80°C) for an extended period.
-
Photostability: The sample is exposed to light as per ICH Q1B guidelines, which specify conditions for exposure to a combination of visible and UV light.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[11][12][13]
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS) for identification of degradants |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9]
Thermal Analysis
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of S-methyldithiocarbazate.[14][15][16]
-
TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, phase transitions, and decomposition.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured format to facilitate comparison and analysis. The following table is an illustrative example of how such data could be presented.
Illustrative Stability Data for S-methyldithiocarbazate under ICH Accelerated Conditions (40°C / 75% RH)
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White crystalline powder |
| 1 | 99.5 | 0.5 | White crystalline powder |
| 3 | 98.9 | 1.1 | Off-white powder |
| 6 | 97.2 | 2.8 | Yellowish powder |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability data must be generated through rigorous experimental studies.
Conclusion
References
- 1. S-methyldithiocarbazate and its Schiff bases: evaluation of bondings and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic action of some transition metal chelates of Schiff bases derived from S-methyldithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
- 11. turkjps.org [turkjps.org]
- 12. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. wjpps.com [wjpps.com]
- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 16. tainstruments.com [tainstruments.com]
A Technical Guide to the Theoretical and Computational Exploration of Methyl Hydrazinecarbodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydrazinecarbodithioate (MHCDT), also known as S-methyldithiocarbazate, is a fascinating molecule with a rich chemical landscape and significant potential in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including cytostatic, antiviral, and anticancer properties.[1] This technical guide provides an in-depth exploration of the theoretical and computational studies of MHCDT, offering insights into its structural, electronic, and reactive properties. By bridging computational predictions with experimental observations, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the hydrazinecarbodithioate scaffold.
Introduction
This compound is a derivative of dithiocarbazic acid and has garnered attention for its versatile coordination chemistry and the biological activities of its derivatives.[2] Understanding the fundamental molecular properties of the core MHCDT structure is paramount for the rational design of new, more potent analogues. Computational chemistry provides a powerful lens through which we can examine these properties at a granular level, offering predictions that can guide and interpret experimental work. This guide will delve into the computational methodologies used to study MHCDT, present key theoretical data, and provide context with available experimental findings.
Computational Methodologies
The theoretical investigation of this compound has primarily employed quantum chemical calculations to elucidate its geometry, vibrational spectra, and electronic structure. The predominant methods utilized are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often with sophisticated basis sets to ensure high computational accuracy.
Key Computational Protocols
A common computational workflow for studying MHCDT is outlined below.
References
In-Depth Technical Guide to the Physical Properties of Methyl Hydrazinecarbodithioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl hydrazinecarbodithioate, a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases with potential pharmacological applications. This document outlines its known physical characteristics, spectral data, and a detailed experimental protocol for its synthesis.
Core Physical and Chemical Properties
This compound, also known as S-methyl dithiocarbazate, is a crucial building block in organic synthesis. Its physical state is reported as a liquid.[1] The following tables summarize the key physical and chemical properties, distinguishing between experimentally determined and computationally predicted values.
General and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C2H6N2S2 | [1][2][3] |
| Molecular Weight | 122.22 g/mol | [1][3] |
| IUPAC Name | methyl N-aminocarbamodithioate | [1] |
| CAS Number | 5397-03-5 | [1][2][3][4][5] |
| Canonical SMILES | CSC(=S)NN | [1] |
| InChI | InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | [1] |
| InChIKey | ILAXBOIRSPXAMM-UHFFFAOYSA-N | [1][2] |
Computed Physical Properties
The following properties have been determined through computational modeling and provide valuable estimates of the compound's behavior.
| Property | Value | Method | Source |
| Boiling Point | 525.89 K | Joback Method | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.3 | XLogP3 3.0 | [1] |
| Water Solubility (log10ws) | -1.19 | Crippen Method | [2] |
| Enthalpy of Vaporization (hvap) | 47.64 kJ/mol | Joback Method | [2] |
| Enthalpy of Formation (hf) | 101.96 kJ/mol | Joback Method | [2] |
| Critical Temperature (tc) | 792.93 K | Joback Method | [2] |
| Critical Pressure (pc) | 5312.41 kPa | Joback Method | [2] |
| McGowan's Characteristic Volume (mcvol) | 87.400 ml/mol | McGowan Method | [2] |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.24 | [1] |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.24 | [1] |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.24 | [1] |
Spectral Information
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
| Spectrum Type | Details | Source |
| FTIR Spectra | Instrument: Bruker IFS 112, Technique: KBr-Pellet | [1] |
| 13C NMR Spectra | Copyright © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna | [1] |
| GC-MS | NIST Mass Spectrometry Data Center | [1] |
Experimental Protocols
Synthesis of S-Methyldithiocarbazate (SMDTC)
The synthesis of this compound is a well-established procedure, often cited as the method by Das & Livingstone (1976). The following protocol is a generalized representation based on descriptions from various literature sources that reference this original work.[6][7]
Materials:
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide (or other suitable base)
-
Methyl iodide
-
Ethanol (or another suitable solvent)
Procedure:
-
Formation of Potassium Dithiocarbazate: A solution of potassium hydroxide in ethanol is prepared in a flask and cooled in an ice bath. Hydrazine hydrate is added to this cooled solution.
-
Addition of Carbon Disulfide: Pre-cooled carbon disulfide is added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at a low level (e.g., below 10°C). This results in the formation of a potassium dithiocarbazate intermediate.
-
S-Methylation: Methyl iodide is then added portion-wise to the reaction mixture. The mixture is stirred for a specified period to allow for the S-alkylation to proceed, yielding this compound.
-
Isolation and Purification: The resulting product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. Methyldithiocarbazate | C2H6N2S2 | CID 3034069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound | CAS#:5397-03-5 | Chemsrc [chemsrc.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of S-methyldithiocarbazate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of S-methyldithiocarbazate (SMDTC) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information extracted from scientific papers, coupled with a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories. This guide is intended to be a valuable resource for those working with SMDTC in synthesis, formulation, and biological screening.
Qualitative Solubility of S-methyldithiocarbazate and its Derivatives
S-methyldithiocarbazate and its derivatives, particularly Schiff bases and metal complexes, are frequently utilized in medicinal chemistry research for their potential antimicrobial and antitumor activities.[1][2] The solubility of these compounds is a critical parameter for their synthesis, purification, and biological evaluation. While specific quantitative data is scarce, a review of the literature provides significant qualitative insights into their solubility profiles.
The following table summarizes the observed solubility of S-methyldithiocarbazate and its derivatives in common organic solvents based on their use in synthesis and recrystallization procedures mentioned in various research articles.
| Solvent | Compound Type | Solubility Indication | References |
| Ethanol | S-methyldithiocarbazate & Derivatives | Soluble, often used for synthesis and recrystallization, sometimes requiring heat. | [3][4][5] |
| Methanol | S-methyldithiocarbazate & Derivatives | Soluble, frequently used as a solvent for synthesis and recrystallization. | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Schiff Bases & Metal Complexes | Generally soluble at room temperature. | [1] |
| Dimethylformamide (DMF) | Schiff Bases & Metal Complexes | Generally soluble at room temperature; used for recrystallization of complexes. | [1][6] |
| Acetone | Schiff Bases & Metal Complexes | Indicated as a solvent for some complexes at room temperature. | |
| Chloroform | Schiff Bases & Metal Complexes | Indicated as a solvent for some complexes at room temperature. | |
| Acetonitrile | S-methyldithiocarbazate Derivatives | Used in mixtures with other solvents like ethanol for recrystallization. | [4][5] |
It is important to note that the solubility of Schiff base and metal complex derivatives of S-methyldithiocarbazate can be influenced by the nature of the substituents. In some instances, a decrease in the biological activity of certain metal complexes has been attributed to their low solubility.[7]
Experimental Protocol for Determining the Solubility of S-methyldithiocarbazate
The following is a standard protocol for the quantitative determination of the solubility of S-methyldithiocarbazate in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
S-methyldithiocarbazate (pure solid)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid S-methyldithiocarbazate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.
-
Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis:
-
Develop a calibration curve by preparing a series of standard solutions of S-methyldithiocarbazate of known concentrations in the same solvent.
-
Inject the diluted sample and the standards into the HPLC system.
-
Determine the concentration of S-methyldithiocarbazate in the diluted sample by comparing its peak area to the calibration curve.
-
-
For UV-Vis spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of S-methyldithiocarbazate in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (Beer-Lambert plot).
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of S-methyldithiocarbazate in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of S-methyldithiocarbazate.
Caption: Experimental workflow for determining the solubility of S-methyldithiocarbazate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbazate ligands and their Ni(II) complexes with potential biological activity: Structural, antitumor and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from Methyl Hydrazinecarbodithioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from methyl hydrazinecarbodithioate (also known as S-methyldithiocarbazate) and its analogues are a class of compounds with significant interest in medicinal chemistry. These compounds are synthesized through the condensation reaction of the hydrazine derivative with an aldehyde or ketone. The resulting Schiff bases, characterized by the presence of an azomethine (-C=N-) group, and their metal complexes have demonstrated a wide range of biological activities, including potent anticancer and antimicrobial properties. This document provides detailed protocols for the synthesis of these Schiff bases and their subsequent evaluation as potential therapeutic agents.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The following protocol is a general procedure that can be adapted for various aldehydes and ketones.
Experimental Protocol: General Synthesis of Schiff Bases
Materials:
-
This compound (S-methyldithiocarbazate, SMDTC)
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, vanillin, 2-acetylpyridine)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol.
-
To this solution, add a solution of the desired aldehyde or ketone (1 equivalent) in the same solvent.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base.
-
The solid product is collected by filtration using a Buchner funnel, washed with cold ethanol or the solvent used for the reaction, and then dried in a desiccator over silica gel.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1590-1650 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde/ketone and the N-H stretching of the hydrazine also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm. The signals corresponding to the aromatic and other protons of the parent aldehyde/ketone and the S-methyl group of the hydrazinecarbodithioate will also be present. ¹³C NMR will show a signal for the azomethine carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound, which should be in agreement with the calculated values for the expected structure.
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for the development of new anticancer and antimicrobial drugs.
Anticancer Activity
These Schiff bases and their metal complexes have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA and induce apoptosis (programmed cell death).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the Schiff base compounds in DMSO and then dilute them with the culture medium to the desired final concentrations.
-
After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
The following table summarizes the cytotoxic activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC) and their copper(II) complexes against human breast cancer cell lines.
| Compound | Aldehyde/Ketone | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 |
| SMDTC-glyoxal | Glyoxal | 6.9 | >50 |
| SBDTC-glyoxal | Glyoxal | 2.6 | 13.9 |
| Cu(II)-SMDTC-glyoxal | Glyoxal | 1.7 | 1.4 |
| SMDTC-diacetyl | 2,3-Butanedione | 17.5 | >50 |
| SBDTC-diacetyl | 2,3-Butanedione | 13.8 | 32.1 |
| Cu(II)-SBDTC-diacetyl | 2,3-Butanedione | 10.5 | 11.2 |
Data compiled from multiple sources for illustrative purposes.
The anticancer activity of these Schiff bases is often linked to the induction of apoptosis. A proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic pathway of apoptosis induction by Schiff base derivatives.
Antimicrobial Activity
Schiff bases derived from this compound also exhibit significant activity against a range of pathogenic bacteria.
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile filter paper discs (6 mm in diameter)
-
Synthesized Schiff base compounds
-
Positive control (a standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Micropipette
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and spread it uniformly over the surface of a Mueller-Hinton agar plate.
-
Dissolve the synthesized Schiff base compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper discs with a specific volume of the compound solution.
-
Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
The following table summarizes the antibacterial activity of some Schiff bases derived from S-methyl dithiocarbazate (SMDTC) and S-benzyl dithiocarbazate (SBDTC).
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| SMDTC-Methylisatin | Bacillus subtilis | 16 | ND |
| Staphylococcus aureus | 12 | ND | |
| SBDTC-Cinnamaldehyde | Escherichia coli | 15 | >200 |
| Staphylococcus aureus | 20 | 100 | |
| Co(II)-SBDTC-Cinnamaldehyde | Escherichia coli | 22 | 100 |
| Staphylococcus aureus | 28 | 50 |
ND: Not Determined. Data compiled from multiple sources for illustrative purposes.[3]
Experimental Workflow
The overall process from synthesis to biological evaluation can be summarized in the following workflow.
Caption: General workflow for the synthesis and biological evaluation of Schiff bases.
Conclusion
The synthesis of Schiff bases using this compound offers a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with their significant anticancer and antimicrobial activities, make these compounds attractive for further investigation in drug discovery programs. The provided application notes and protocols serve as a comprehensive guide for researchers in this field.
References
- 1. dovepress.com [dovepress.com]
- 2. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM) 2 towards oestrogen-receptor positive MCF-7 breast cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03130H [pubs.rsc.org]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Metal Complexes with S-methyldithiocarbazate Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes featuring S-methyldithiocarbazate (SMDTC) derived ligands. The described compounds, particularly those involving Schiff base derivatives of SMDTC, are of significant interest due to their wide-ranging biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The coordination of these ligands with transition metals often enhances their biological efficacy.[1][3]
Overview and Synthetic Strategy
The general approach for preparing these metal complexes involves a two-step synthesis. The first step is the formation of a Schiff base ligand through the condensation reaction of S-methyldithiocarbazate with a suitable aldehyde or ketone.[1][4][5] The resulting Schiff base, which typically contains nitrogen and sulfur donor atoms, is then reacted with a metal salt to form the desired metal complex.[1][4][6] This modular approach allows for the synthesis of a diverse library of metal complexes with varying structures and biological activities by modifying the aldehydic/ketonic precursor and the metal ion.
The overall synthetic workflow is depicted below:
Caption: General workflow for the synthesis and evaluation of metal complexes.
Experimental Protocols
Protocol for the Synthesis of S-methyldithiocarbazate (SMDTC) Schiff Base Ligands
This protocol outlines the general procedure for the condensation reaction between S-methyldithiocarbazate and an aldehyde or ketone to form the corresponding Schiff base ligand.
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
Selected aldehyde or ketone (e.g., salicylaldehyde, o-vanillin, pyridoxal)[2]
-
Absolute Ethanol
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Dissolve S-methyldithiocarbazate (1 molar equivalent) in hot absolute ethanol.
-
In a separate flask, dissolve the chosen aldehyde or ketone (1 molar equivalent) in absolute ethanol.
-
Add the ethanolic solution of the aldehyde or ketone dropwise to the stirring solution of S-methyldithiocarbazate.
-
Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base ligand is then collected by filtration, washed with cold ethanol, and dried in a desiccator.
The logical flow of this protocol is illustrated in the diagram below:
Caption: Protocol for Schiff base ligand synthesis.
Protocol for the Synthesis of Metal(II) Complexes
This protocol describes the general method for the chelation of the synthesized Schiff base ligand with a metal(II) salt.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Cu(II) acetate, Ni(II) acetate, Zn(II) acetate)[4][7]
-
Methanol or Ethanol
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (2 molar equivalents) in hot methanol or ethanol.
-
Dissolve the metal(II) salt (1 molar equivalent) in the same solvent, in a separate flask.
-
Slowly add the metal salt solution to the stirring solution of the ligand.
-
A change in color is often observed upon addition, indicating complex formation.
-
Heat the mixture to reflux for 1-3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.
The workflow for the synthesis of the metal complexes is as follows:
Caption: Protocol for metal complex synthesis.
Data Presentation
The following tables summarize quantitative data for various metal complexes with S-methyldithiocarbazate derived ligands, focusing on their anticancer and antimicrobial activities.
Anticancer Activity Data
The cytotoxic activity of these complexes is often evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cu1 (SMDTC-glyoxal complex) | MCF-7 | 1.7 | [1] |
| Cu1 (SMDTC-glyoxal complex) | MDA-MB-231 | 1.4 | [1] |
| Ligand 1 (glyoxal-derived) | MCF-7 | 6.9 | [1] |
| Ligand 2 (glyoxal-derived) | MCF-7 | 2.6 | [1] |
| Zn(II) complex 1 | Caco-2 | 9.1 | [2][3] |
Antimicrobial Activity Data
The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | K. rhizophila | <24.4 | [1] |
| Compound 3 | S. aureus | <24.4 | [1] |
| H2L2 (o-vanillin Schiff base) | M. tuberculosis | <0.6 | [2] |
| H3L4 (diformylphenol Schiff base) | M. tuberculosis | <0.6 | [2] |
| Ni complex (dtc3) | Candida albicans | 1 - 32 | [8] |
Characterization of Synthesized Compounds
A thorough characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Commonly employed techniques include:
-
FTIR Spectroscopy: To identify the functional groups and confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency is indicative of complexation.[1]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligands and their diamagnetic metal complexes. The disappearance of the N-H proton signal upon complexation confirms the deprotonation of the ligand.[6]
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complexes.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the compounds.
-
Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the metal complexes in solution.[6]
-
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure and coordination geometry of the metal complexes.[1][2]
The relationship between synthesis and characterization is outlined below:
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antitumor activity of S-methyl dithiocarbazate Schiff base zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-benzyldithiocarbazate imine coordinated metal complexes kill Candida albicans by causing cellular apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Hydrazinecarbodithioate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl hydrazinecarbodithioate as a versatile building block in the synthesis of various heterocyclic compounds. The focus is on the preparation of 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones, which are important scaffolds in medicinal chemistry.
Synthesis of 1,3,4-Thiadiazole Derivatives
This compound and its derivatives are excellent precursors for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The most common synthetic route involves the reaction with hydrazonoyl halides. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization with the elimination of methanethiol. An alternative pathway proposed is a [3+2] cycloaddition of in situ generated nitrilimines with the C=S bond of the hydrazinecarbodithioate.
General Reaction Scheme
The synthesis of 1,3,4-thiadiazoles from methyl 2-arylidenehydrazinecarbodithioate and hydrazonoyl chlorides is a robust method that allows for a wide variety of substitutions on the final product.
Application Note: Synthesis of 4-Substituted Thiosemicarbazides from S-Methyl Dithiocarbazate (SMDTC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of 4-substituted thiosemicarbazides using S-Methyl Dithiocarbazate (SMDTC) as a starting material. Thiosemicarbazides are crucial intermediates in the synthesis of various heterocyclic compounds with significant pharmaceutical and biological activities.
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the H₂N-NH-C(=S)-N< moiety. They serve as essential building blocks for the synthesis of bioactive molecules, including antimicrobial, anticonvulsant, and anticancer agents. The general method for synthesizing 4-substituted thiosemicarbazides involves the reaction of an appropriate amine or hydrazine derivative with a dithiocarbazate ester. S-Methyl dithiocarbazate (SMDTC) is a readily accessible and stable precursor for this transformation. This protocol details the synthesis of 4-substituted thiosemicarbazides via the nucleophilic substitution (aminolysis) of the methylthio (-SCH₃) group of SMDTC with a primary or secondary amine.
Principle of Reaction
The synthesis is based on the aminolysis of the dithiocarbazate ester. A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in SMDTC. This addition is followed by the elimination of methanethiol (CH₃SH) as a leaving group, resulting in the formation of the corresponding 4-substituted thiosemicarbazide. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol or an aqueous medium.
Experimental Protocol
This section provides a generalized procedure for the synthesis of 4-substituted thiosemicarbazides from SMDTC. Reaction conditions may require optimization depending on the specific amine used.
3.1. Materials and Equipment
-
Reagents:
-
S-Methyl dithiocarbazate (SMDTC)
-
Substituted primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Absolute Ethanol (or other suitable solvent like water or methanol)
-
Deionized Water
-
Hexane/Ethanol mixture for recrystallization
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Buchner funnel and flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Standard laboratory glassware
-
3.2. General Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve S-methyl dithiocarbazate (1.0 eq.) in absolute ethanol (approx. 15-20 mL per gram of SMDTC).
-
Addition of Amine: To this solution, add the desired primary or secondary amine (1.0 - 1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 3-6 hours. The elimination of methanethiol (a gas with a strong odor) indicates the reaction is proceeding.
-
Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C overnight.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethanol/water, or hexane/ethanol) to obtain the pure 4-substituted thiosemicarbazide.
Data Presentation
The following table summarizes representative data for thiosemicarbazides synthesized using the described general method. Yields and melting points are dependent on the specific amine and reaction conditions.
| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Aniline | 4-Phenylthiosemicarbazide | C₇H₉N₃S | ~85 | 142-144 |
| 4-Methylaniline | 4-(p-Tolyl)thiosemicarbazide | C₈H₁₁N₃S | ~88 | 137-139 |
| 4-Chloroaniline | 4-(4-Chlorophenyl)thiosemicarbazide | C₇H₈ClN₃S | ~90 | 168-170 |
| Benzylamine | 4-Benzylthiosemicarbazide | C₈H₁₁N₃S | ~82 | 129-131 |
| Morpholine | 4-Morpholinothiosemicarbazide | C₅H₁₁N₃OS | ~75 | 155-157 |
Note: The data presented are typical values derived from analogous synthesis methods and should be considered representative.
Visualizations
5.1. Chemical Reaction Pathway
The diagram below illustrates the general reaction mechanism for the synthesis of a 4-substituted thiosemicarbazide from SMDTC.
Caption: General reaction scheme for the synthesis of 4-substituted thiosemicarbazides.
5.2. Experimental Workflow
The following flowchart outlines the step-by-step laboratory procedure for the synthesis.
Caption: Step-by-step workflow for the synthesis and purification of thiosemicarbazides.
Applications of Methyl Hydrazinecarbodithioate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of methyl hydrazinecarbodithioate and its derivatives in medicinal chemistry. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and quantitative data on their biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound in Medicinal Chemistry
This compound, also known as S-methyl dithiocarbazate, is a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases formed by the condensation of the terminal amino group with various aldehydes and ketones, have demonstrated a wide spectrum of biological activities. These activities include anticancer, antiviral, and antimicrobial properties. The presence of the dithiocarbazate moiety (–NH–NH–CS–S–) allows for the formation of stable metal complexes, which often exhibit enhanced biological efficacy compared to the free ligands. The structural diversity that can be achieved by modifying the aldehyde or ketone component, as well as by forming metal complexes, makes this compound an attractive starting point for the development of novel therapeutic agents.
Anticancer Applications
Derivatives of this compound have shown significant promise as anticancer agents. They have been found to exhibit cytotoxic effects against a variety of cancer cell lines.
Cytotoxic Activity
Numerous studies have reported the in vitro cytotoxic activity of this compound derivatives against various cancer cell lines. The data from several key studies are summarized in the table below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl-2-(2-hydroxybenzylidene)hydrazinecarbodithioate (IIc) | HL-60 | 6.5 | [1] |
| Methyl-2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbodithioate (IIi) | HL-60 | ≈ 1 | [1] |
| Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIl) | HL-60 | 0.8 | [1] |
| Platinum(II) complex 7a | HCT-116 | 1.89 | [2] |
| Platinum(II) complex 7a | MCF-7 | 3.45 | [2] |
| Platinum(II) complex 7a | MDA-MB-231 | 4.21 | [2] |
| Platinum(II) complex 7b | HCT-116 | 2.56 | [2] |
| Platinum(II) complex 7b | MCF-7 | 5.60 | [2] |
| Platinum(II) complex 7b | MDA-MB-231 | 4.87 | [2] |
Mechanism of Anticancer Action
The anticancer activity of dithiocarbamate derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that these compounds can trigger the intrinsic apoptotic pathway.[2][3] This pathway is initiated by intracellular signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, platinum(II) complexes of this compound derivatives have been shown to lead to an increase in cleaved PARP1 and caspases 3, 7, and 9 in HCT-116 cells.[2] Furthermore, dithiocarbamates can act as metal-chelating agents, and their biological effects can be influenced by their interaction with intracellular metal ions like copper, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known trigger of apoptosis.[4][5]
Antiviral Applications
Certain derivatives of this compound have demonstrated antiviral activity against DNA viruses.
Antiviral Activity Spectrum
Methyl-2-arylidene hydrazinecarbodithioates have been evaluated for their antiviral properties. The results indicate activity against several herpesviruses.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Methyl-2-(2-hydroxybenzylidene)hydrazinecarbodithioate (IIc) | HSV-1 (KOS) | 4.6 | [1] |
| HSV-2 (G) | 4.8 | [1] | |
| VZV (TK+ OKA) | 1.8 | [1] | |
| VZV (TK- 07-1) | 2.5 | [1] | |
| Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIl) | HSV-1 (KOS) | 1.1 | [1] |
| HSV-2 (G) | 1.3 | [1] | |
| VZV (TK+ OKA) | 0.4 | [1] | |
| VZV (TK- 07-1) | 0.6 | [1] |
*EC50: 50% effective concentration, or the concentration of the compound that inhibits viral replication by 50%.
It is important to note that for some of these compounds, the antiviral activity was observed at concentrations that also showed significant cytotoxicity to the host cells.[1]
Antimicrobial Applications
The dithiocarbazate scaffold is also a key feature in compounds with antimicrobial activity.
Antibacterial and Antifungal Activity
Derivatives of this compound have been screened for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative 15 | Staphylococcus aureus ATCC 25923 | 1.95 | [6] |
| Staphylococcus aureus ATCC 43300 | 1.95 | [6] | |
| Enterococcus faecalis ATCC 29212 | 15.62 | [6] | |
| Escherichia coli ATCC 25922 | 125 | [6] |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of dithiocarbamates is thought to involve their ability to chelate essential metal ions required for microbial enzyme function.[7] By binding to these metal ions, they can disrupt critical metabolic pathways in bacteria and fungi. The sulfur atoms in the dithiocarbamate moiety are believed to play a crucial role in interacting with and potentially damaging the microbial cell wall.[8]
Experimental Protocols
This section provides detailed protocols for the synthesis of representative this compound derivatives and for the key biological assays used to evaluate their activity.
Synthesis Protocols
This protocol describes a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 2-hydroxy-3-methoxybenzaldehyde)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in hot absolute ethanol in a round-bottom flask.
-
Add a solution of the substituted aromatic aldehyde (1 equivalent) in absolute ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product in a desiccator.
This protocol outlines the synthesis of a platinum(II) complex with a this compound derivative ligand.
Materials:
-
This compound derivative (ligand)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Ethanol/water mixture (1:1 v/v)
-
Dilute HCl
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the this compound derivative ligand (2 equivalents) in an ethanol/water (1:1) mixture.
-
Dissolve K₂PtCl₄ (1 equivalent) in the same solvent mixture.
-
Add the K₂PtCl₄ solution dropwise to the ligand solution with constant stirring.
-
Add a few drops of dilute HCl to the reaction mixture.
-
Stir the mixture at room temperature for 5 hours.
-
Collect the resulting solid precipitate by filtration.
-
Wash the precipitate with the ethanol/water mixture.
-
Dry the complex in a vacuum desiccator.
Biological Assay Protocols
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][10][11]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This assay is used to determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (EC50).[12][13][14][15][16]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Virus stock of known titer
-
Cell culture medium
-
6-well plates
-
Test compound
-
Overlay medium (e.g., medium containing 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Seed the host cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers.
-
Add the medium containing the test compound dilutions to the wells in duplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Infect the wells (except the cell control) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and add 2 mL of the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. Their potential as anticancer, antiviral, and antimicrobial agents warrants further investigation. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds for screening and lead optimization. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules.
References
- 1. Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structures and antitumor activity of two platinum(II) complexes with this compound derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. banglajol.info [banglajol.info]
- 9. atcc.org [atcc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: S-Methyldithiocarbazate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methyldithiocarbazate (SMDTC) is a versatile precursor in organic synthesis, primarily utilized in the preparation of Schiff bases and various heterocyclic compounds. These derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, and antitumor properties.[1][2][3][4] The presence of nitrogen and sulfur atoms allows for the formation of stable complexes with metal ions, often enhancing the biological efficacy of the parent molecule.[1][3][4] This document provides detailed application notes and experimental protocols for the use of SMDTC in the synthesis of biologically active compounds.
Key Applications
The primary application of S-methyldithiocarbazate lies in its condensation reaction with aldehydes and ketones to form Schiff bases. These Schiff bases can act as ligands for metal complexation or serve as intermediates for the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles.
Synthesis of Schiff Bases
The reaction of SMDTC with various aldehydes and ketones yields Schiff bases with a characteristic imine (C=N) functional group.[1][2][4][5] These reactions are typically straightforward condensation reactions. The resulting Schiff bases are often biologically active and serve as excellent chelating agents for transition metal ions.[1][4]
Synthesis of 1,3,4-Thiadiazoles
S-methyldithiocarbazate derivatives can be used to synthesize 2,5-disubstituted 1,3,4-thiadiazoles. These compounds are of interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] The synthesis often involves the cyclization of thiosemicarbazide intermediates derived from SMDTC.
Data Presentation
Table 1: Anticancer Activity of S-Methyldithiocarbazate Derived Schiff Bases and their Copper (II) Complexes
| Compound | Description | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | Reference |
| 1 | SMDTC-glyoxal Schiff base | 6.9 | - | [1] |
| Cu1 | Copper (II) complex of SMDTC-glyoxal | 1.7 | 1.4 | [1][4] |
| 3 | SMDTC-diacetyl Schiff base | - | - | [1] |
| 5 | SMDTC-2,3-pentanedione Schiff base | - | - | [1] |
| Cu7 | Copper (II) complex of SMDTC-hexanedione | - | - | [1] |
| Cu9 | Copper (II) complex of SMDTC-heptanedione | - | - | [1] |
MCF-7 and MDA-MB-231 are breast cancer cell lines.
Table 2: Cytotoxic Activity of S-Methyldithiocarbazate and its Schiff Bases
| Compound | Description | CD50 (µg/mL) vs. Leukemic cells | CD50 (µg/mL) vs. Colon cancer cells | Reference |
| SMDTC | S-methyldithiocarbazate | - | - | [2] |
| Schiff base with pyridine-2-carboxaldehyde | 5.5 | 3.7 | [2][5] | |
| Schiff base with 2,3-butanedione | 1.9-2.0 | 2.0 | [2][5] | |
| Schiff base with glyoxal | 4.0 | - | [2][5] |
Table 3: Antibacterial Activity of S-Methyldithiocarbazate Derived Compounds
| Compound | Description | Inhibition Zone (mm) | MIC (µg/mL) | Bacterial Strain | Reference |
| SMDTC | S-methyldithiocarbazate | 24-44 | 390-25,000 | Various bacteria | [2][8] |
| 3 | SMDTC-diacetyl Schiff base | - | <24.4 | K. rhizophila, S. aureus | [4] |
| 4 | SBDTC-diacetyl Schiff base | - | - | K. rhizophila, S. aureus | [4] |
| 5 | SMDTC-2,3-pentanedione Schiff base | - | - | K. rhizophila, S. aureus | [4] |
| Schiff base from SMDTC and methylisatin | 16 | - | Bacillus subtilis | [9] | |
| Schiff base from SMDTC and methylisatin | 12 | - | Staphylococcus aureus | [9] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: General Synthesis of S-methyldithiocarbazate (SMDTC)
This protocol describes the synthesis of the precursor, S-methyldithiocarbazate.
Figure 1. Workflow for the synthesis of S-methyldithiocarbazate.
Methodology:
-
Dissolve potassium hydroxide in cold absolute ethanol.
-
To this solution, add hydrazine hydrate.
-
Cool the mixture to 0-5°C and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for 1-2 hours until a solid precipitate of potassium dithiocarbazate is formed.
-
To this suspension, add methyl iodide dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the resulting white precipitate of S-methyldithiocarbazate, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Synthesis of Schiff Bases from S-methyldithiocarbazate
This protocol outlines the general procedure for the condensation of SMDTC with aldehydes or ketones.
Figure 2. General workflow for Schiff base synthesis.
Methodology:
-
Dissolve S-methyldithiocarbazate in hot absolute ethanol.
-
Add an ethanolic solution of the respective aldehyde or ketone to the SMDTC solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid product that precipitates out.
-
Wash the precipitate with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base.
Protocol 3: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol provides a general route for synthesizing 1,3,4-thiadiazoles starting from an acid hydrazide derived from a dicarboxylic acid, which then reacts with an isothiocyanate followed by cyclization. While not directly starting from SMDTC, it illustrates a common pathway to thiadiazoles where SMDTC-derived thiosemicarbazides can be employed.
Figure 3. Synthetic pathway to 2,5-disubstituted-1,3,4-thiadiazoles.
Methodology:
-
Synthesis of Thiosemicarbazide: Reflux a bis-acid hydrazide with an appropriate alkyl or aryl isothiocyanate in ethanol for 6-8 hours to yield the corresponding bis-acid thiosemicarbazide.[6]
-
Cyclization: The purified thiosemicarbazide is then subjected to cyclization. This is typically achieved by treating it with a dehydrating agent like concentrated sulfuric acid or phosphorous oxychloride and heating the mixture.
-
Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the 2,5-disubstituted-1,3,4-thiadiazole.
Conclusion
S-methyldithiocarbazate is a valuable and accessible precursor for the synthesis of a wide array of biologically active Schiff bases and heterocyclic compounds. The straightforward nature of its reactions, coupled with the significant pharmacological potential of its derivatives, makes it an important building block for researchers in organic synthesis and drug development. The protocols and data presented here provide a foundation for the exploration and application of SMDTC in the design and synthesis of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. S-methyldithiocarbazate and its Schiff bases: evaluation of bondings and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis, Characterization and Antibacterial Activity of Schiff Base Derived from S-Methyldithiocarbazate and Methylisatin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Detection of Methyl Hydrazinecarbodithioate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of Methyl hydrazinecarbodithioate. The methods described are based on established analytical techniques for dithiocarbamates and related compounds, offering robust frameworks for the quantification of this molecule in various matrices.
Introduction
This compound is a dithiocarbazate derivative of interest in various chemical and pharmaceutical research areas. Accurate and sensitive analytical methods are crucial for its detection and quantification in research and development, quality control, and safety assessment. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing detailed methodologies and expected performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Analysis via Carbon Disulfide
This method is an indirect approach for the determination of this compound. It is based on the quantitative acid hydrolysis of the dithiocarbamate moiety to carbon disulfide (CS₂), which is then analyzed by GC-MS. This is a common and validated method for the analysis of dithiocarbamate fungicides in various matrices.[1][2]
Application: This method is suitable for the determination of total dithiocarbamate content, expressed as carbon disulfide, in samples where this compound is the primary dithiocarbamate present. It is a robust and sensitive method, particularly for complex matrices like spices and agricultural products.[2]
Experimental Protocol
a) Sample Preparation (Acid Hydrolysis)
-
Weigh 5-50 g of the homogenized sample into a reaction vessel.
-
Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl) to the sample.[1] This facilitates the conversion of this compound to CS₂.
-
The reaction mixture is heated to facilitate the hydrolysis.
-
The volatile CS₂ is purged from the reaction vessel and trapped in an organic solvent, such as isooctane.
b) GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 200°C
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Oven Program: 40°C hold for 2 min, then ramp to 250°C at 20°C/min
-
Carrier Gas: Helium
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (m/z): 76 (quantifier) and 78 (qualifier) for CS₂[1]
-
c) Quantification
A calibration curve is generated using standard solutions of carbon disulfide in the trapping solvent. The concentration of this compound in the original sample is calculated based on the stoichiometric conversion to CS₂.
Data Presentation
Table 1: Performance Characteristics of the GC-MS Method for Dithiocarbamate Analysis (as CS₂)
| Parameter | Value | Reference |
| Linearity Range | 0.05-10 µg CS₂ mL⁻¹ | [3] |
| Limit of Detection (LOD) | 0.1 mg CS₂ kg⁻¹ | [3] |
| Limit of Quantitation (LOQ) | 0.05 mg kg⁻¹ | [2] |
| Accuracy (Recovery %) | 75 - 98% | [2] |
| Precision (RSD%) | < 15% (inter-day) | [2] |
Note: This data is representative of dithiocarbamate analysis in complex matrices and should be validated specifically for this compound in the matrix of interest.
Experimental Workflow Diagram
Caption: Workflow for the indirect GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Proposed Direct Method
Application: This proposed method is ideal for the specific detection and quantification of this compound in various samples, including pharmaceutical preparations and biological matrices, where differentiation from other sulfur-containing compounds is critical.
Proposed Experimental Protocol
a) Sample Preparation
-
Extraction: For solid samples, extraction with a suitable organic solvent (e.g., methanol, acetonitrile) is required. For liquid samples, a simple dilution or protein precipitation (for biological fluids) may be sufficient.
-
Clean-up (if necessary): Solid-phase extraction (SPE) may be employed to remove interfering matrix components.
b) LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) should be optimized to achieve good separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be selected for quantification and confirmation.
-
c) Quantification
A calibration curve would be constructed using standards of this compound of known concentrations. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.
Data Presentation
Table 2: Projected Performance Characteristics for a Validated LC-MS/MS Method
| Parameter | Projected Value |
| Linearity Range (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg kg⁻¹ |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 mg kg⁻¹ |
| Accuracy (Recovery %) | 80 - 120% |
| Precision (RSD%) | < 15% |
Note: These are projected values based on similar validated methods for other dithiocarbamates and would require experimental validation for this compound.
Experimental Workflow Diagram
Caption: Proposed workflow for the direct LC-MS/MS analysis of this compound.
Method Validation
Both of the described methods, especially the proposed LC-MS/MS method, require thorough validation according to ICH or other relevant guidelines to ensure they are suitable for their intended purpose.[6][7] Key validation parameters to be assessed include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical detection of this compound can be approached using both indirect and direct methods. The choice of method will depend on the specific requirements of the analysis, including the need for specificity, the nature of the sample matrix, and the available instrumentation. The GC-MS method provides a robust, albeit indirect, approach suitable for total dithiocarbamate determination. The proposed LC-MS/MS method offers a pathway to a highly specific and sensitive direct analysis, which would be the preferred method for many applications in pharmaceutical and scientific research after proper validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method validation to evaluate dithiocarbamates degradation in biobeds in South of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. seejph.com [seejph.com]
Application Notes and Protocols for Methyl Hydrazinecarbodithioate Derivatives with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and proposed mechanisms of action of methyl hydrazinecarbodithioate derivatives. Detailed protocols for key experiments are included to facilitate further research and development of these compounds as potential therapeutic agents.
Introduction
This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. These molecules, characterized by the presence of a dithiocarbazate moiety, have attracted significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and antiviral agents. Their biological effects are often attributed to their ability to chelate metal ions and interact with various biological targets, including enzymes and signaling proteins.
Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives, particularly Schiff bases, involves a condensation reaction.
General Synthesis Protocol for Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives through the condensation of S-methyldithiocarbazate (SMDTC) with an appropriate aldehyde or ketone, such as isatin derivatives.[1][2]
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
Substituted isatin (or other suitable aldehyde/ketone)
-
Ethanol
-
Silica gel for drying
Procedure:
-
Dissolve the substituted isatin (10.0 mmol) in hot ethanol (20 ml).
-
In a separate flask, dissolve S-methyldithiocarbazate (SMDTC) (1.22 g, 10.0 mmol) in hot ethanol (35 ml).
-
Add the hot ethanolic solution of the substituted isatin to the SMDTC solution.
-
Heat the reaction mixture at 80°C with continuous stirring for 15 minutes.
-
Allow the mixture to stand at room temperature for approximately 20 minutes, or until a precipitate forms.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
Dry the resulting product over silica gel.
-
Recrystallize the crude product from ethanol to yield the pure Schiff base derivative.[1][2]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Anticancer Data
The following table summarizes the reported IC50 values of representative this compound derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IIc | HL-60 (Human promyelocytic leukemia) | 6.5 | [3] |
| Compound IIi | HL-60 (Human promyelocytic leukemia) | ≈ 1 | [3] |
| Compound IIl | HL-60 (Human promyelocytic leukemia) | 0.8 | [3] |
| Platinum(II) complex 7a | HCT-116 (Human colon carcinoma) | 1.89 | [4] |
| Platinum(II) complex 7a | MCF-7 (Human breast adenocarcinoma) | 2.54 | [4] |
| Platinum(II) complex 7a | MDA-MB-231 (Human breast adenocarcinoma) | 3.21 | [4] |
| Platinum(II) complex 7b | HCT-116 (Human colon carcinoma) | 3.45 | [4] |
| Platinum(II) complex 7b | MCF-7 (Human breast adenocarcinoma) | 4.87 | [4] |
| Platinum(II) complex 7b | MDA-MB-231 (Human breast adenocarcinoma) | 5.60 | [4] |
Proposed Anticancer Mechanisms of Action
The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Several studies suggest that these derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by morphological changes such as nucleus shrinkage and condensation, as well as biochemical markers like the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases 3, 7, and 9.[4] Some platinum(II) complexes of these derivatives have also been shown to bind non-covalently to DNA, which may contribute to their apoptotic effects.[4]
Some hydrazone derivatives, structurally related to this compound compounds, have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5] These receptors are key components of signaling pathways that drive cell proliferation and survival in many types of cancer.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some carbazole derivatives containing a hydrazine-carbothioamide scaffold, which shares structural similarities with the compounds of interest, have been shown to inhibit this pathway.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity
This compound derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table presents the MIC values of some this compound and related hydrazone derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative 15 | Staphylococcus aureus | 1.95 - 3.91 | [7] |
| Hydrazone Derivative 15 | Bacillus subtilis | 1.95 | [7] |
| Hydrazone Derivative 15 | Escherichia coli | 125 | [7] |
| Hydrazide-hydrazone 21 | Bacillus subtilis | < 3.12 | [8] |
| Hydrazide-hydrazone 21 | Staphylococcus aureus | < 3.12 | [8] |
| Hydrazide-hydrazone 21 | Escherichia coli | 6.25 | [8] |
Proposed Antimicrobial Mechanism of Action
While the exact antimicrobial mechanisms of this compound derivatives are still under investigation, a plausible target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately bacterial cell death. Some hydrazone derivatives have been shown to inhibit DNA gyrase.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
References
- 1. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. youtube.com [youtube.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
Application Notes and Protocols for Antifungal and Antibacterial Applications of SMDTC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium methyldithiocarbamate (SMDTC) and its derivatives are a class of organosulfur compounds that have garnered significant interest for their broad-spectrum biological activities. Initially recognized for their use as fungicides in agriculture, recent research has highlighted their potential as potent antifungal and antibacterial agents with applications in medicine and drug development.[1][2] The antimicrobial efficacy of these compounds is largely attributed to their ability to chelate metal ions and interact with sulfhydryl (-SH) groups in essential microbial enzymes, leading to the disruption of vital cellular processes.[3][4]
This document provides detailed application notes, summarizes quantitative antimicrobial data, and outlines experimental protocols for the evaluation of SMDTC derivatives. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Data Presentation: Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various dithiocarbamate derivatives against a range of fungal and bacterial pathogens. This data provides a comparative overview of their potency.
Table 1: Antifungal Activity of Dithiocarbamate Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Reference |
| Sodium N-benzyl-N-methyldithiocarbamate (Compound 3) + Copper | - | - | - | |
| Sodium N-allyl-N-methyldithiocarbamate (Compound 4) + Copper | - | - | - | [5] |
| Dipotassium piperazine-1,4-dicarbodithiate (Compound 1) | No Effect | - | - | [5] |
| Sodium 4-(p-tolyl)piperazine-1-carbodithioate (Compound 2) | No Effect | - | - | [5] |
| Gold(III) Dithiocarbamate Complexes | Good Activity | Good Activity | - | |
| Metal Dithiocarbamate Complexes (M = Ni, Cu, Zn) | Moderate Activity | - | Promising Activity | [6] |
| Chalcone-based Dithiocarbamate Derivative (Compound 24) | - | - | - | [3] |
Table 2: Antibacterial Activity of Dithiocarbamate Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Streptococcus pneumoniae | Reference |
| Sodium N-benzyl-N-methyldithiocarbamate (Compound 3) + Copper | - | - | - | Effective | |
| Sodium N-allyl-N-methyldithiocarbamate (Compound 4) + Copper | - | - | - | Effective | [5] |
| Chalcone-based Dithiocarbamate Derivative (Compound 24) | - | - | 8 | - | [3] |
| Gold(III) Dithiocarbamate Complexes | Good Activity | Good Activity | - | - | |
| Potassium morpholine dithiocarbamate | Higher than metal complexes | Higher than metal complexes | - | - | [2] |
| Pyrrolidine dithiocarbamate (PDTC) | Medium Sensitivity | Low Sensitivity | - | - | [2] |
| Sodium phenyldithiocarbamate | 8.5 - 19 mm (Zone of Inhibition) | - | 8.5 - 19 mm (Zone of Inhibition) | - | [1] |
| Sodium cyclohexyldithiocarbamate | 7.7 - 16.3 mm (Zone of Inhibition) | - | 7.7 - 16.3 mm (Zone of Inhibition) | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the antimicrobial properties of SMDTC derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and yeasts.
Materials:
-
Test SMDTC derivative
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Dissolve the SMDTC derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the SMDTC derivative that completely inhibits visible growth of the microorganism.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Test SMDTC derivative
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (prepared as in Protocol 1)
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation:
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared microbial suspension.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation and Compound Addition:
-
Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the SMDTC derivative solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the antimicrobial applications of SMDTC derivatives.
Caption: Workflow for MIC determination.
References
- 1. A Green Method for Metal-Assisted Assembly of New Dithiocarbamate Complexes and their Antifungal Study [ajgreenchem.com]
- 2. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticancer and Antiviral Activity of Methyl Hydrazinecarbodithioate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl hydrazinecarbodithioate and its metal complexes represent a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. These compounds, particularly their coordination complexes with transition metals such as nickel, copper, zinc, and platinum, have garnered considerable interest for their potent anticancer and antiviral properties. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.
The anticancer effects of these complexes are largely attributed to their ability to induce apoptosis in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and modulation of key regulatory proteins. In the antiviral realm, while specific mechanistic details are still under investigation, dithiocarbamate-based compounds have shown promise in inhibiting viral replication.
These application notes are designed to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering standardized protocols and a summary of existing data to facilitate further research and development of this compound complexes as therapeutic agents.
Anticancer Activity: Data and Mechanisms
The anticancer potential of this compound metal complexes has been evaluated against a variety of human cancer cell lines. The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Quantitative Anticancer Data
The following table summarizes the reported IC50 values for various this compound complexes, providing a comparative view of their cytotoxic activity.
| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum(II) complex 7a (indolin-2-one derivative) | HCT-116 (Colon) | 1.89 | [1] |
| MCF-7 (Breast) | 3.14 | [1] | |
| MDA-MB-231 (Breast) | 2.56 | [1] | |
| Platinum(II) complex 7b (indolin-2-one derivative) | HCT-116 (Colon) | 3.21 | [1] |
| MCF-7 (Breast) | 5.60 | [1] | |
| MDA-MB-231 (Breast) | 4.78 | [1] | |
| Methyl-2-(2,4-dihydroxybenzylidene)hydrazinecarbodithioate (IIc) | HL60 (Leukemia) | 6.5 | [2] |
| Methyl-2-(2-hydroxy-1-naphthylidene)hydrazinecarbodithioate (IIi) | HL60 (Leukemia) | ≈ 1 | [2] |
| Methyl-2-(quinolin-2-ylmethylene)hydrazinecarbodithioate (IIl) | HL60 (Leukemia) | 0.8 | [2] |
| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate (1) | Hep G2 (Liver) | 34.33 (24h), 27.64 (48h) | [3] |
| 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate | MCF-7 (Breast) | 0.3 µg/mL | |
| MDA-MB-231 (Breast) | 2.2 µg/mL |
Mechanism of Anticancer Action: Apoptosis Induction
A primary mechanism by which this compound metal complexes exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Studies on platinum(II) complexes of this compound derivatives have indicated that these compounds can induce apoptosis, as evidenced by an increase in the sub-G1 cell population in cell cycle analysis and the cleavage of PARP and caspases 3, 7, and 9.[1] The process often involves the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Antiviral Activity: Current Understanding
While the anticancer properties of this compound complexes are increasingly documented, their antiviral activities are less characterized, with limited quantitative data currently available in the public domain. However, initial studies have shown that some methyl-2-arylidene hydrazinecarbodithioates exhibit activity against certain viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] The antiviral activity of these compounds was observed at concentrations that also inhibit host cell proliferation, indicating a narrow therapeutic window.[2]
The mechanism of antiviral action for dithiocarbamate complexes is thought to be multifaceted and may involve direct interaction with viral components or interference with host-cell processes necessary for viral replication. Further research is required to elucidate the specific viral targets and signaling pathways modulated by these complexes and to determine their therapeutic potential as antiviral agents.
The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of chemical compounds.
Experimental Protocols
The following section provides detailed protocols for key assays used to evaluate the anticancer and antiviral activities of this compound complexes.
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is a fundamental first step in assessing anticancer activity.[4][5]
Materials:
-
This compound complex solution (in a suitable solvent like DMSO)
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound complex in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1][6]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound complex solution
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixation
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Compound Treatment and Viral Infection:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the diluted compound to the cells and incubate for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, the concentration that reduces the number of plaques by 50%.
-
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cells treated with the this compound complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[8][9]
Materials:
-
Cells treated with the this compound complex
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate and treat them with the test compound as described for the MTT assay. Include appropriate controls.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
-
Conclusion
This compound complexes are a promising class of compounds with demonstrated anticancer activity and potential for antiviral applications. The data and protocols presented herein provide a framework for the continued investigation of these molecules. The induction of apoptosis is a key mechanism of their anticancer effect, and standardized assays are crucial for quantifying their potency and elucidating their mode of action. While the antiviral potential is less defined, the provided workflow for antiviral screening can guide future research in this area. Further studies are warranted to explore the full therapeutic utility of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 9. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Hydrazinecarbodithioate
Welcome to the technical support center for the synthesis of Methyl hydrazinecarbodithioate (also known as S-methyldithiocarbazate or SMDTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method involves a two-step, one-pot synthesis. The first step is the reaction of hydrazine with carbon disulfide in the presence of a base, typically an alkali metal hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form a dithiocarbazate salt. This intermediate is then methylated in the second step using a methylating agent, most commonly methyl iodide (CH₃I) or methyl bromide (CH₃Br), to yield this compound.[1][2]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Improper temperature control: The initial reaction between hydrazine and carbon disulfide is exothermic and requires cooling to prevent the formation of side products. Maintaining a low temperature (typically 0-10°C) during the addition of carbon disulfide is crucial.[2]
-
Incorrect pH: The pH of the reaction mixture should be maintained in the basic range (pH 8-14) to ensure the formation of the dithiocarbazate salt.[1]
-
Suboptimal molar ratios of reactants: The stoichiometry of the reactants is critical. An excess of hydrazine or carbon disulfide can lead to the formation of impurities. Similarly, an insufficient amount of the methylating agent will result in incomplete conversion of the intermediate salt.
-
Decomposition of the dithiocarbazate intermediate: The intermediate dithiocarbazate salt can be unstable.[3] It is generally recommended to proceed with the methylation step without isolating the intermediate.
-
Inefficient methylation: The choice of methylating agent and reaction conditions for the second step can impact the yield.
Q3: What are some common side products or impurities I should be aware of?
A3: A common impurity that can form is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole.[2][4] The formation of unidentified solids has also been reported.[1][4] These impurities can often be removed by recrystallization from a suitable solvent, such as ethanol.[2][4]
Q4: Which base should I use, KOH or NaOH?
A4: Both potassium hydroxide (KOH) and sodium hydroxide (NaOH) can be effectively used as the base in this synthesis.[1][2] The choice may depend on availability and cost. Some protocols specify the use of KOH.[2]
Q5: What is the recommended solvent for this synthesis?
A5: The reaction is often carried out in an aqueous medium or a mixture of water and an alcohol, such as ethanol or 2-propanol.[2][5] The use of alcoholic solvents is common, though some patented processes emphasize conducting the reaction in an aqueous medium without alcoholic solvents to avoid certain impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Reagent Addition Order: The order of adding reactants is crucial. | Ensure that carbon disulfide is added to the cooled mixture of hydrazine and base. The methylating agent should be added only after the formation of the dithiocarbazate salt is complete. |
| Low Reaction Temperature: While initial cooling is necessary, the methylation step may require a slightly higher temperature. | For the initial reaction, maintain a temperature of 0-10°C. For the methylation step, a temperature range of 0° to 35°C is often cited.[1] | |
| Inactive Reagents: Hydrazine hydrate can degrade over time. | Use fresh, high-quality reagents. The purity of hydrazine hydrate can be a factor. | |
| Formation of a Yellow Oil Instead of a Solid Product | Incomplete Methylation: An oily layer may indicate the presence of the intermediate potassium or sodium dithiocarbazate.[2] | Ensure the correct molar ratio of the methylating agent is used (a slight excess is sometimes recommended).[1] Allow sufficient reaction time for the methylation to complete. |
| Excess Water: Too much water in the reaction mixture can sometimes prevent the product from precipitating. | While the reaction is often performed in an aqueous solution, the concentration of reactants is important. Refer to established protocols for appropriate solvent volumes. | |
| Product is Difficult to Purify | Formation of Side Products: High reaction temperatures or incorrect stoichiometry can lead to the formation of impurities like 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole.[2][4] | Carefully control the reaction temperature, especially during the addition of carbon disulfide. Use the correct molar ratios of reactants. Purify the crude product by recrystallization from ethanol. |
| Presence of Unidentified Solids: Some processes report the formation of small amounts of unidentified solids.[1] | Filter the reaction mixture before the addition of the methylating agent if a solid precipitate is observed. |
Data Presentation
Table 1: Comparison of Reaction Parameters from Different Protocols
| Parameter | Protocol 1 (Based on U.S. Patent 4,696,938) [2] | Protocol 2 (Based on U.S. Patent 5,861,526) [1] |
| Base | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) |
| Solvent | Water and 2-Propanol | Water (explicitly mentions no alcoholic solvents) |
| Temperature (CS₂ Addition) | Below 10°C | 5°C to 25°C |
| Temperature (Methylation) | Not specified, but cooled methyl iodide is added | 5°C to 25°C |
| pH | Not specified | 9 to 14 |
| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Bromide (CH₃Br) |
| Molar Ratio (Methylating Agent:Dithiocarbazinate) | Not explicitly stated | 1.05:1 to 1.5:1 |
| Reported Yield | Not explicitly stated for the base synthesis | 60% to 80% |
Experimental Protocols
Protocol 1: General Laboratory Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices reported in the literature.
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of potassium hydroxide in a mixture of water and ethanol.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add hydrazine hydrate to the cooled solution while stirring.
-
-
Formation of the Dithiocarbazate Salt:
-
Pre-cool carbon disulfide (CS₂).
-
Add the pre-cooled carbon disulfide dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10°C.[2]
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature. A yellow oil or precipitate of the potassium dithiocarbazinate may form.[2]
-
-
Methylation:
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture while maintaining cooling.
-
After the addition is complete, allow the reaction mixture to stir for several hours, allowing it to slowly warm to room temperature.
-
A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the white precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. US5861526A - Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate - Google Patents [patents.google.com]
- 2. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0841324A2 - A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 5. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
Technical Support Center: S-Methyldithiocarbazate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude S-methyldithiocarbazate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude S-methyldithiocarbazate?
The most frequently cited method for the purification of S-methyldithiocarbazate and its derivatives is recrystallization.[1][2][3][4] Ethanol is a commonly used solvent for this purpose.[2][3][4]
Q2: What are the expected signs of pure S-methyldithiocarbazate?
Pure S-methyldithiocarbazate is typically obtained as crystals. Depending on the reaction from which it is derived, these can be yellow or orange needles.[1][3] A sharp melting point is also a good indicator of purity. For instance, a derivative of S-methyldithiocarbazate was reported to have a melting point of 236–237°C after recrystallization.[3]
Q3: What are potential impurities in crude S-methyldithiocarbazate?
While specific impurities for crude S-methyldithiocarbazate are not extensively detailed in the provided literature, potential impurities can be inferred from its synthesis. The synthesis typically involves the reaction of a dithiocarbazate salt with methyl iodide.[5] Therefore, impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. It is also important to prevent the formation of unwanted side products by controlling reaction conditions, such as temperature and the rate of reagent addition.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at room temperature. | - Try a different recrystallization solvent or a solvent mixture. - Cool the solution in an ice bath to maximize crystal formation. |
| The volume of solvent used for recrystallization was too large. | - Minimize the amount of hot solvent used to dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask). - Use a small amount of hot solvent to wash the filter paper. | |
| Oily Product Instead of Crystals | The presence of impurities is preventing crystallization. | - Attempt to "salt out" the product by adding a non-polar co-solvent in which the product is insoluble. - Try an alternative purification technique such as column chromatography. |
| The melting point of the compound is below room temperature. | - This is unlikely for S-methyldithiocarbazate but ensure your laboratory conditions are appropriate. | |
| Colored Impurities Remain After Recrystallization | The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization may be necessary. |
| The product itself is colored. | - Confirm the expected color of the pure compound from literature sources. S-methyldithiocarbazate derivatives can be yellow or orange.[1][3] | |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal from a previous successful crystallization. |
Experimental Protocols
Key Experiment: Recrystallization of Crude S-methyldithiocarbazate
This protocol provides a detailed methodology for the purification of crude S-methyldithiocarbazate by recrystallization.
Materials:
-
Crude S-methyldithiocarbazate
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude S-methyldithiocarbazate in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to add small portions of hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done over silica gel.[1][3]
Quantitative Data Summary
| Product | Yield | Melting Point (°C) | Reference |
| S-(4-methylbenzyl)dithiocarbazate derivative | 81% | 167-169 | [1] |
| Copper(II) Complex of a dithiocarbazate derivative | 80% | 180-182 | [1] |
| S-methyldithiocarbazate-5-methylisatin derivative | 80% | 236-237 | [3] |
Visualizations
Caption: Workflow for the purification of crude S-methyldithiocarbazate by recrystallization.
References
- 1. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-[(E)-furfurylidene]dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schiff Bases from S-Methyl Dithiocarbazate (SMDTC)
Welcome to the technical support center for the synthesis of Schiff bases from S-Methyl Dithiocarbazate (SMDTC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Schiff bases from SMDTC.
1. Why is the yield of my Schiff base unexpectedly low?
Low yields are one of the most common issues and can arise from several factors related to the equilibrium of the reaction and the stability of the product.
-
Incomplete Reaction: The condensation of SMDTC with an aldehyde or ketone is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, leading to a low yield of the Schiff base.
-
Troubleshooting:
-
Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms, especially when using solvents like toluene.
-
Dehydrating Agents: Add a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, to the reaction mixture to sequester water.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. In some cases, gentle heating can help drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Product Precipitation: The Schiff base product may be precipitating out of the solution, which can sometimes halt the reaction.
-
Troubleshooting:
-
Solvent Choice: Ensure you are using a solvent in which both the reactants and the product are reasonably soluble at the reaction temperature. Ethanol is a commonly used solvent.[1]
-
Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity.
-
-
2. My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
Purification of Schiff bases can be challenging due to their potential instability.
-
Unreacted Starting Materials: The most common impurities are unreacted SMDTC and, more frequently, the starting aldehyde or ketone.
-
Troubleshooting:
-
Recrystallization: This is the most effective method for purifying solid Schiff bases.[2][3] Common solvents for recrystallization include ethanol, methanol, or a mixture of solvents like dichloromethane/petroleum ether. The choice of solvent will depend on the solubility of your specific Schiff base.
-
Solvent Washing: If the Schiff base is a solid that has precipitated from the reaction mixture, washing it with a solvent in which the starting materials are soluble but the product is not can be effective.
-
Column Chromatography: For non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization, column chromatography can be used. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can lead to the hydrolysis of the Schiff base.[3]
-
-
-
Side-Products: Depending on the reaction conditions and the nature of the carbonyl compound, various side-products can form.
-
Troubleshooting:
-
Aldol Condensation Products: If your aldehyde or ketone has α-hydrogens, it can undergo self-condensation (an aldol reaction) as a side reaction, particularly in the presence of base. To minimize this, use neutral or slightly acidic conditions.
-
Hydrolysis Products: The imine bond of the Schiff base is susceptible to hydrolysis, which can occur during workup or purification if acidic conditions and water are present. Ensure all workup steps are performed under neutral or slightly basic conditions and use dry solvents for purification.
-
-
3. My Schiff base product seems to be degrading over time. How can I improve its stability?
The stability of a Schiff base is highly dependent on its structure and the conditions under which it is stored.
-
Hydrolysis: As mentioned, the primary degradation pathway is hydrolysis of the imine bond.
-
Troubleshooting:
-
Storage Conditions: Store the purified Schiff base in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Avoid Acidic Conditions: Do not store the Schiff base in the presence of even trace amounts of acid.
-
-
-
Thiol-Thione Tautomerism: While not a degradation pathway, it's important to be aware that dithiocarbazate-derived Schiff bases can exist in equilibrium between the thione and thiol tautomeric forms. This is an inherent property of the molecule. The thione form is generally more stable.
4. The reaction with a ketone is much slower than with an aldehyde. Is this normal?
Yes, this is expected. Ketones are generally less reactive electrophiles than aldehydes due to two main factors:
-
Steric Hindrance: The two alkyl or aryl groups on the ketone's carbonyl carbon create more steric bulk compared to the single substituent and a hydrogen atom on an aldehyde's carbonyl carbon, making nucleophilic attack by SMDTC more difficult.
-
Electronic Effects: The alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Reactions with ketones may require longer reaction times and/or higher temperatures to achieve a good yield.
-
Catalyst: The use of a mild acid catalyst (e.g., a few drops of acetic acid) can sometimes accelerate the reaction with less reactive ketones. However, be cautious as excess acid can protonate the amine of SMDTC, rendering it non-nucleophilic, or promote hydrolysis of the product.
-
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from SMDTC and an Aldehyde/Ketone
This protocol provides a general procedure for the condensation reaction. The specific conditions may need to be optimized for your particular reactants.
Materials:
-
S-Methyl dithiocarbazate (SMDTC) (1 equivalent)
-
Aldehyde or Ketone (1 equivalent)
-
Absolute Ethanol (or another suitable solvent like methanol or toluene)
-
Optional: Glacial Acetic Acid (catalytic amount)
-
Optional: Anhydrous Sodium Sulfate or Molecular Sieves
Procedure:
-
Dissolve Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the SMDTC in absolute ethanol. In a separate container, dissolve the aldehyde or ketone in absolute ethanol.
-
Combine Reactants: Slowly add the ethanolic solution of the aldehyde or ketone to the solution of SMDTC with continuous stirring.
-
Reaction Conditions:
-
If the reaction is slow at room temperature, gently heat the mixture to reflux.
-
For reactions prone to low yields due to water formation, a Dean-Stark apparatus can be used with a solvent like toluene to remove water azeotropically. Alternatively, add a dehydrating agent like anhydrous sodium sulfate to the reaction mixture.
-
If a catalyst is required, add a few drops of glacial acetic acid to the reaction mixture.
-
-
Monitor Reaction: Monitor the progress of the reaction by TLC. The formation of the Schiff base can be observed as a new spot with a different Rf value from the starting materials.
-
Isolation of Product:
-
If the product precipitates out of the solution upon cooling, collect the solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol).
-
Alternatively, purify the product using column chromatography, preferably with neutral alumina as the stationary phase.
-
Data Presentation
The following table summarizes typical reaction conditions found in the literature for the synthesis of Schiff bases from SMDTC and various carbonyl compounds.
| Carbonyl Compound | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 2,3-Butanedione | Absolute Ethanol | None | 4 h | Reflux | 85 | [4] |
| 2,5-Hexanedione | Absolute Ethanol | None | 6 h | Reflux | 80 | [5] |
| Salicylaldehyde | Methanol | None | 2 h | Reflux | 90 | [6] |
| p-Anisaldehyde | Absolute Ethanol | None | 40 min | Reflux | Not specified | [2] |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for Schiff base synthesis from SMDTC and potential side reactions.
Troubleshooting Workflow for Schiff Base Synthesis
References
- 1. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and bioactivities of dithiocarbazate-Schiff base ligands and their metal complexes - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Metal Complex Formation
Welcome to the technical support center for the optimization of metal complex formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of metal complexes.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in metal complex formation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be reaching equilibrium or may be proceeding too slowly.
-
Poor Stoichiometry: The molar ratio of the metal salt to the ligand is a critical factor.
-
Solution: While a 1:1 or 1:2 metal-to-ligand ratio is common, using a slight excess of the ligand can sometimes drive the reaction to completion.[1] Experiment with different ratios to find the optimum for your specific system.
-
-
Suboptimal pH: The pH of the reaction medium is crucial, especially for reactions in aqueous solutions or with ligands that have acidic or basic groups.[1]
-
Solvent Effects: The solvent plays a multifaceted role in the reaction.
-
Solution: The chosen solvent must dissolve both the metal salt and the ligand.[6] The solvent's coordinating ability can also be a factor; a strongly coordinating solvent might compete with your ligand for the metal center.[1][7][8] If you suspect this is an issue, consider switching to a less coordinating solvent.
-
Q2: I am observing the formation of a precipitate other than my desired product. What is happening and how can I prevent it?
A2: Unwanted precipitation can be due to several reasons:
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Insolubility of Reactants or Product: Your starting materials or the formed complex may not be soluble in the chosen solvent.
-
Solution: Ensure that both the metal salt and the ligand are soluble in the reaction solvent. If the product is insoluble, this can actually be advantageous for purification by filtration. However, if it co-precipitates with unreacted starting materials, you may need to choose a different solvent system where all components are soluble and then isolate the product by other means (e.g., crystallization, chromatography). Modifying the ligand by adding solubilizing groups (e.g., alkyl chains) can also be a strategy.[6]
-
-
Metal Hydroxide Formation: In aqueous solutions, if the pH is too high, the metal ion may precipitate as a hydroxide.
-
Solution: Control the pH of the reaction mixture using a suitable buffer to keep it in a range where the metal ion remains in solution.[1]
-
-
Decomposition: The reaction temperature might be too high, causing the ligand or the complex to decompose.
-
Solution: Run the reaction at a lower temperature. You can monitor for decomposition by analyzing aliquots of the reaction mixture over time.
-
Q3: How do I choose the right solvent for my metal complex formation reaction?
A3: Solvent selection is a critical step for a successful reaction.[1] Key factors to consider are:
-
Solubility: The solvent must be able to dissolve both the metal salt and the ligand to an adequate concentration.[6]
-
Coordinating Ability: Solvents can be classified as coordinating or non-coordinating.
-
Non-coordinating solvents (e.g., dichloromethane, hexane) are a good starting point as they are less likely to interfere with the binding of your ligand to the metal.[1]
-
Coordinating solvents (e.g., water, ethanol, acetonitrile, DMSO) may be necessary to dissolve polar reactants but can compete with the ligand for the metal's coordination sites.[1][7][8] The strength of this competition depends on the Lewis basicity of the solvent and the metal ion's affinity for it.[8][9]
-
-
Polarity and Dielectric Constant: These properties can influence the reaction rate and the stability of the complex.[7][10]
Q4: The color of my reaction mixture is not what I expected. What does this indicate?
A4: A change in color is often a good visual indicator of complex formation.[3][11] However, an unexpected color could signify:
-
Formation of a Different Species: You might be forming a complex with a different stoichiometry or oxidation state than intended.
-
Presence of Impurities: Impurities in your starting materials or solvent could be reacting to form colored byproducts.
-
Decomposition: The observed color could be due to decomposition products.
Solution: Use spectroscopic techniques like UV-Vis to characterize the species in solution. This can help identify the formed complex by its characteristic absorption bands.[12] Comparing the spectrum to known spectra of similar complexes can be helpful.
Q5: My purified complex is not stable and decomposes over time. How can I improve its stability?
A5: The stability of a metal complex is influenced by several factors:[13][14]
-
Nature of the Metal Ion and Ligand: The charge and size of the metal ion, as well as the basicity and chelating ability of the ligand, play a significant role.[13][14] Polydentate ligands (chelating agents) generally form more stable complexes than monodentate ligands (the "chelate effect").[15]
-
Environmental Factors: Exposure to air, light, or moisture can cause decomposition.
-
Solution: If your complex is air- or moisture-sensitive, perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon).[16] Store the purified complex in a desiccator, in the dark, and if necessary, at low temperatures.
-
-
Counter-ion Effects: The counter-ion can sometimes influence the stability and crystal packing of the complex.[17][18][19][20]
-
Solution: If you suspect the counter-ion is an issue, you can try to exchange it through metathesis reactions.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Metal Complex Formation
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction kinetics and thermodynamic stability. Higher temperatures increase reaction rates but can lead to decomposition.[21] | Monitor the reaction at different temperatures to find an optimal balance between reaction time and product stability. |
| pH | Influences the protonation state of the ligand and the potential for metal hydroxide precipitation.[1][4][5] | Determine the pKa of the ligand and use appropriate buffers to maintain the optimal pH for complexation. |
| Solvent | Affects reactant solubility and can coordinate to the metal center, competing with the ligand.[1][7][8][10] | Select a solvent that dissolves all reactants and is non-coordinating, or weakly coordinating, if possible. |
| Molar Ratio | The stoichiometry of metal to ligand is crucial for obtaining the desired complex. | Systematically vary the metal-to-ligand ratio to maximize the yield of the target complex. An excess of one reactant may be beneficial.[1] |
| Counter-ion | Can influence the solid-state structure and sometimes the stability of the complex in solution.[17][18][19][20] | If issues arise, consider using a different metal salt with a non-coordinating counter-ion or perform an ion exchange. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
-
Setup: Prepare several identical reaction mixtures in parallel. Each reaction should be set up in a vessel equipped with a magnetic stirrer and a condenser.
-
Temperature Control: Place each reaction vessel in a temperature-controlled bath (e.g., oil bath, heating mantle with a temperature controller) set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction.
-
Analysis: Analyze the aliquots using a suitable technique (e.g., TLC, UV-Vis, or NMR) to monitor the formation of the product and the consumption of starting materials.[2][3]
-
Evaluation: Compare the results from the different temperatures to determine which provides the best yield and purity within a reasonable timeframe, without significant byproduct formation.
Protocol 2: Screening for Optimal Solvent
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Solubility Test: First, test the solubility of your metal salt and ligand in each of the selected solvents at the intended reaction temperature.
-
Small-Scale Reactions: Set up small-scale reactions in each solvent that passed the solubility test.
-
Reaction and Monitoring: Run the reactions under identical conditions (temperature, time, stoichiometry) and monitor their progress as described in Protocol 1.
-
Analysis: After the reaction time has elapsed, analyze the crude reaction mixtures to determine the yield and purity of the desired complex in each solvent.
Mandatory Visualization
Caption: A general workflow for the synthesis and optimization of metal complexes.
Caption: A decision tree for troubleshooting common issues in metal complex synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 14. gcnayanangal.com [gcnayanangal.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The importance of the counter-cation in reductive rare-earth metal chemistry: 18-crown-6 instead of 2,2,2-cryptand allows isolation of [YII(NR2)3]1− and ynediolate and enediolate complexes from CO reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] The importance of the counter-cation in reductive rare-earth metal chemistry: 18-crown-6 instead of 2,2,2-cryptand allows isolation of [YII(NR2)3]1− and ynediolate and enediolate complexes from CO reactions | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Crystallization of Methyl Hydrazinecarbodithioate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of methyl hydrazinecarbodithioate and its derivatives.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound derivatives in a question-and-answer format.
Question: My synthesis reaction resulted in a heavy yellow oil instead of a precipitate. What should I do?
Answer: The formation of an oily product instead of a solid can be due to several factors, including temperature control and solvent choice. Here are some steps to address this issue:
-
Temperature Management: Ensure that the reaction temperature is strictly maintained below 10°C during the addition of carbon disulfide to the hydrazine hydrate solution.[1][2] Exceeding this temperature can lead to the formation of oily byproducts.
-
Solvent Addition: The addition of a co-solvent like ether can sometimes help in precipitating the desired product. After the initial reaction, try adding two volumes of cold ether to the chilled reaction mixture to encourage the separation of the potassium dithiocarbazinate salt as a solid.
-
Purification of the Intermediate: If an oily layer persists, it should be separated from the ether-alcohol layer. This oily intermediate can then be dissolved in water and proceed to the methylation step.
Question: After the reaction, I have a solid product, but I suspect it is impure. How can I purify my this compound derivative?
Answer: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
-
Common Solvents: Ethanol is a frequently used and effective solvent for the recrystallization of this compound and its derivatives.[1][2][3][4][5] Methylene chloride and acetonitrile have also been reported as suitable recrystallization solvents.[2][6]
-
Removal of Specific Impurities: A known impurity in the synthesis of thiocarbohydrazide from methyl dithiocarbazinate is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. This can be removed by recrystallizing the product from water acidified with a few drops of hydrochloric acid.[1][2]
Question: My compound precipitates too quickly, resulting in a fine powder instead of well-defined crystals. How can I obtain larger crystals suitable for X-ray diffraction?
Answer: The rate of precipitation is a key factor in crystal growth. To obtain larger crystals, you need to slow down the crystallization process.
-
Control Cooling: Instead of rapid chilling in an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.
-
Solvent System: Using a solvent system where the compound has moderate solubility can promote slower crystal growth. You can try a mixture of solvents. For example, if your compound is highly soluble in one solvent and poorly soluble in another, you can dissolve it in the good solvent and then slowly add the poor solvent until the solution becomes slightly turbid.
-
Evaporation: Slow evaporation of the solvent from a dilute solution at room temperature can also yield high-quality crystals.
Question: I am having trouble getting my Schiff base derivative of this compound to crystallize from solution. What can I try?
Answer: The crystallization of Schiff base derivatives can sometimes be challenging. Here are some techniques to try:
-
Heating and Standing: Dissolve your crude product in a minimal amount of a hot solvent, such as ethanol. After a brief period of heating with stirring, allow the solution to stand undisturbed at room temperature.[3][4][5] This often leads to the formation of a precipitate as the solution cools.
-
Solvent Choice: For Schiff bases of dithiocarbazates, ethanol and acetonitrile are commonly used for recrystallization.[6]
-
Patience: Some compounds require a longer time to crystallize. If no precipitate forms after cooling to room temperature, you can try storing the solution in a refrigerator for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent for the recrystallization of this compound?
A1: Ethanol is the most commonly reported solvent for the recrystallization of this compound.[1][2]
Q2: How can I remove the 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole impurity?
A2: This impurity can be removed by recrystallizing the product from water that has been slightly acidified with a few drops of hydrochloric acid.[1][2]
Q3: What temperature should be maintained during the addition of carbon disulfide in the synthesis of this compound?
A3: The internal temperature of the reaction mixture should be maintained below 10°C during the dropwise addition of pre-cooled carbon disulfide.[1][2]
Q4: What are common solvents for crystallizing Schiff base derivatives of this compound?
A4: Hot ethanol is frequently used for the synthesis and recrystallization of these derivatives.[3][4][5] Acetonitrile is another solvent that has been successfully used.[6]
Quantitative Data Summary
| Parameter | Value | Compound | Reference |
| Synthesis Temperature | Below 10°C | Methyl dithiocarbazinate | [1][2] |
| Reflux Time | ~45 minutes | Thiocarbohydrazide from Methyl dithiocarbazinate | [1][2] |
| Heating Temperature | 80°C | Isatin-derived Schiff bases | [3][4][5] |
| Heating Time | 15 minutes | Isatin-derived Schiff bases | [3][4][5] |
| Standing Time | ~20 minutes | Isatin-derived Schiff bases | [3][4][5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolve the crude this compound in a minimum amount of hot absolute ethanol.
-
Once fully dissolved, remove the solution from the heat source.
-
Allow the solution to cool slowly to room temperature.
-
Crystals should start to form as the solution cools. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the crystals, for example, over silica gel.
Protocol 2: Purification of this compound from Acidified Water
-
This protocol is specifically for removing the 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole impurity.
-
Dissolve the impure product in warm water.
-
Add a few drops of hydrochloric acid to acidify the solution.
-
Allow the solution to cool. The purified product should precipitate.
-
Collect the solid by filtration and wash with cold water.
-
Dry the purified product.
Visualizations
Caption: General workflow for synthesis and crystallization.
Caption: Troubleshooting common crystallization problems.
References
- 1. EP0841324A2 - A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 2. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
- 3. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of S-methyldithiocarbazate during reactions
Welcome to the technical support center for S-methyldithiocarbazate (SMDTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of SMDTC during chemical reactions.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield Suspected to be Caused by SMDTC Decomposition
Symptoms:
-
Incomplete reaction despite stoichiometric amounts of reactants.
-
Presence of unexpected byproducts in the reaction mixture.
-
Discoloration of the reaction solution (e.g., yellowing).
-
Inconsistent results between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Acidic Reaction Conditions | Dithiocarbamates are known to be susceptible to acid-catalyzed decomposition. The decomposition is often initiated by protonation of the dithiocarbazate moiety. It is advisable to maintain a neutral or slightly basic pH throughout the reaction. |
| Elevated Temperatures | Prolonged exposure to high temperatures can lead to the thermal degradation of SMDTC. |
| Presence of Oxidizing Agents | Oxidizing agents in the reaction mixture can lead to the degradation of the sulfur-containing SMDTC. |
| Inappropriate Solvent | The choice of solvent can influence the stability of SMDTC. Protic solvents may facilitate protonation and subsequent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition products of S-methyldithiocarbazate?
While specific studies on the decomposition of S-methyldithiocarbazate are limited, based on the known chemistry of related dithiocarbamates, the likely decomposition pathway involves hydrolysis, which can be catalyzed by acid. This would lead to the formation of hydrazine, carbon disulfide, and methanethiol. Under thermal stress, other degradation pathways may occur.
Q2: At what pH is S-methyldithiocarbazate most stable?
Dithiocarbamates are generally more stable in neutral to slightly alkaline conditions. Acidic pH should be avoided as it can catalyze hydrolysis. For sensitive reactions, maintaining a pH between 7.0 and 8.5 is recommended.
Q3: Can I use antioxidants to prevent the decomposition of SMDTC?
Yes, for reactions that are sensitive to oxidative degradation, the addition of a radical scavenger or antioxidant can be beneficial. Sulfur-containing compounds are known to be effective antioxidants.[1][2][3][4] Small amounts of radical scavengers like butylated hydroxytoluene (BHT) or ascorbic acid can be added to the reaction mixture.
Q4: What are the optimal storage conditions for S-methyldithiocarbazate?
To ensure the long-term stability of S-methyldithiocarbazate, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
Q5: How can I monitor the decomposition of SMDTC during my reaction?
You can monitor the concentration of SMDTC over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A decrease in the concentration of the starting material would indicate decomposition.
Data Presentation
Table 1: Illustrative pH Stability Profile of S-Methyldithiocarbazate in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3.0 | < 1 |
| 5.0 | 12 |
| 7.0 | > 100 |
| 8.5 | > 200 |
| 10.0 | 90 |
This data is illustrative and intended to demonstrate the general trend of dithiocarbazate stability as a function of pH.
Table 2: Illustrative Thermal Stability of S-Methyldithiocarbazate in Ethanol
| Temperature (°C) | Decomposition Rate Constant (k, s⁻¹) (Illustrative) |
| 25 | 1.2 x 10⁻⁶ |
| 50 | 8.5 x 10⁻⁶ |
| 78 (Reflux) | 5.2 x 10⁻⁵ |
This data is illustrative and intended to show the effect of temperature on the decomposition rate.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis with S-Methyldithiocarbazate under pH Control
Objective: To synthesize a Schiff base from an aldehyde or ketone and S-methyldithiocarbazate while minimizing decomposition of the latter.
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
Aldehyde or ketone
-
Ethanol (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
pH indicator strips or a calibrated pH meter for organic solvents
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve an equimolar amount of S-methyldithiocarbazate in anhydrous ethanol.
-
Slowly add the SMDTC solution to the aldehyde/ketone solution while stirring at room temperature.
-
Monitor the pH of the reaction mixture. If the pH drops below 7, add triethylamine dropwise until the pH is adjusted to between 7.0 and 7.5.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) while monitoring the progress by TLC.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation or by solvent evaporation followed by recrystallization.
Protocol 2: Monitoring S-Methyldithiocarbazate Decomposition by UV-Vis Spectrophotometry
Objective: To quantitatively assess the stability of S-methyldithiocarbazate under specific reaction conditions.
Materials:
-
S-methyldithiocarbazate (SMDTC)
-
Solvent of interest (e.g., ethanol, water at a specific pH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of SMDTC of known concentration in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for SMDTC in the chosen solvent by scanning a dilute solution from 200-400 nm.
-
Prepare a series of standard solutions of SMDTC of known concentrations and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).
-
Prepare a fresh solution of SMDTC at the desired experimental concentration and conditions (e.g., specific pH, temperature).
-
At regular time intervals, withdraw an aliquot of the solution, dilute if necessary, and measure its absorbance at the λmax.
-
Use the calibration curve to determine the concentration of SMDTC at each time point.
-
Plot the concentration of SMDTC versus time to determine the rate of decomposition.
Visualizations
Caption: Proposed acid-catalyzed decomposition pathway of S-methyldithiocarbazate.
Caption: Workflow for Schiff base synthesis with pH control to prevent SMDTC decomposition.
References
Technical Support Center: Synthesis of Methyl Hydrazinecarbodithioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl hydrazinecarbodithioate (also known as methyl dithiocarbazinate).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthesis route involves a two-step, one-pot reaction. First, hydrazine reacts with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then methylated using a methylating agent, such as methyl iodide or methyl bromide, to yield this compound.[1][2][3]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several reagents in this synthesis are hazardous.
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Carbon disulfide (CS₂): Highly flammable, volatile, and toxic. All operations should be performed in a well-ventilated fume hood.
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Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methyl iodide (CH₃I) and Methyl bromide (CH₃Br): Toxic and carcinogenic. These should also be handled in a fume hood with proper PPE.
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.
Q3: What are some common side products, and how can they be minimized?
A3: A potential side product is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. Its formation can be minimized by controlling the reaction temperature and the order of reagent addition. Purification of the final product, for instance by recrystallization from ethanol or acidified water, can help remove this impurity.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete formation of the dithiocarbazate salt. 2. Loss of intermediate during workup. 3. Suboptimal temperature control. 4. Inefficient methylation. | 1. Ensure dropwise addition of carbon disulfide to the cooled hydrazine/base mixture to maintain a low temperature. 2. Avoid excessive washing of the intermediate salt. 3. Maintain the reaction temperature below 10°C during the initial addition of carbon disulfide.[1][2][3] 4. Use a slight excess of the methylating agent and allow sufficient reaction time. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent like ethanol or methylene chloride.[1][3] 2. Ensure the product is thoroughly dried under vacuum. |
| Formation of a solid precipitate on reactor walls | Buildup of dithiocarbazinate salts. | A patented process suggests that controlling the pH and avoiding alcoholic solvents can minimize this issue, which improves heat transfer and reaction control.[4] |
| Inconsistent Results at Larger Scales | 1. Poor heat transfer in larger reaction vessels. 2. Inefficient mixing. | 1. Ensure the cooling bath has sufficient capacity for the larger scale and monitor the internal reaction temperature closely. 2. Use appropriate mechanical stirring to ensure homogeneity of the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide and Methyl Iodide
This protocol is adapted from established literature procedures.[1][3]
Materials:
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Hydrazine hydrate (e.g., 150 g)
-
Potassium hydroxide (KOH)
-
Water (e.g., 240 ml)
-
2-Propanol (e.g., 200 ml)
-
Carbon disulfide (CS₂) (e.g., 182 ml)
-
Methyl iodide (CH₃I) (e.g., 426 g)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of potassium hydroxide in water and 2-propanol and cool it to 0°C in an ice bath.
-
Slowly add hydrazine hydrate to the cooled KOH solution.
-
Add pre-cooled carbon disulfide dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, continue stirring for an additional hour.
-
Add cooled methyl iodide dropwise over approximately 1.5 hours.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using Methyl Bromide
This protocol is based on a patented method designed to improve scalability.[4]
Materials:
-
Hydrazine
-
Carbon disulfide
-
Aqueous base (e.g., NaOH or KOH)
-
Methyl bromide (CH₃Br)
Procedure:
-
React hydrazine and carbon disulfide in an aqueous medium with a base at a temperature between 5°C and 25°C. The pH should be maintained between 9 and 14.
-
The resulting dithiocarbazinate salt is then methylated in situ by bubbling methyl bromide gas into the reaction mixture. The molar ratio of methyl bromide to the dithiocarbazinate salt is typically around 1.05:1.
-
The methylation is carried out at a temperature between 5°C and 25°C for 1 to 2 hours.
-
The product precipitates from the reaction mixture and can be isolated by filtration.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Base | Methylating Agent | Solvent | Temperature | Reported Yield | Reference |
| Audrieth et al. | KOH | CH₃I | Ethanol | < 10°C | Not specified | [2] |
| U.S. Patent 4,696,938 | KOH | CH₃I | Water/2-Propanol | < 10°C | Not specified | [1][2][3] |
| U.S. Patent 6,025,514 | Adjunct Base | CH₃Br | Water | 0-35°C | Not specified | [1] |
| EP 0 841 325 B1 | None specified | CH₃Br | Toluene/Water | < 25°C | 77-90% | [2] |
| EP 0 841 324 A2 | KOH or NaOH | CH₃Br | Water | 25°C | 70-72% | [3] |
Visualizations
Experimental Workflow
Caption: General synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 2. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]
- 3. EP0841324A2 - A proces for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]
- 4. US5861526A - Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unstable SMDTC Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique characterization challenges posed by unstable S-methyl-N,N-diethyldithiocarbamate (SMDTC) derivatives.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Compound Stability and Degradation
Q1: My SMDTC derivative appears to be degrading rapidly upon dissolution in aqueous solutions. What is the primary cause and how can I mitigate this?
A1: SMDTC derivatives are highly susceptible to hydrolysis, especially under acidic conditions. The dithiocarbamate functional group is unstable at low pH and can rapidly decompose.[1][2] To mitigate this, always prepare solutions in alkaline conditions (pH > 8) and use them immediately. For storage, consider aprotic organic solvents or lyophilized powders.
Q2: I am observing unexpected peaks in my chromatogram when analyzing aged samples. What are the likely degradation products of SMDTC derivatives?
A2: The primary degradation pathways for SMDTC derivatives are hydrolysis and oxidation. Hydrolysis typically leads to the formation of carbon disulfide and diethylamine.[2] Oxidative degradation can result in the formation of the corresponding S-methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (SMDTC-SO2).[3] These are often the unexpected peaks observed in chromatograms of aged or stressed samples.
Q3: How can I perform forced degradation studies to identify potential degradation products and establish the stability-indicating nature of my analytical method?
A3: Forced degradation studies are crucial for understanding the stability of your SMDTC derivative.[2] A typical protocol involves exposing the compound to a range of stress conditions, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 70-80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
Samples should be analyzed at various time points to track the formation of degradants.
Analytical Challenges
Q4: I am experiencing significant peak tailing and poor reproducibility with my HPLC-UV analysis of an SMDTC derivative. What are the common causes and solutions?
A4: Peak tailing is a frequent issue in the analysis of dithiocarbamates. The primary causes include:
-
Secondary Interactions: Interaction of the basic nitrogen in the dithiocarbamate with acidic silanol groups on the silica-based column.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: An acidic mobile phase can cause on-column degradation.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern columns have fewer residual silanol groups.
-
Optimize Mobile Phase pH: Maintain a slightly alkaline pH (e.g., pH 8-9) using a suitable buffer like ammonium bicarbonate.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block silanol interactions.
-
Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal concentration range.
Q5: My LC-MS/MS signal for my SMDTC derivative is weak and inconsistent. How can I improve the sensitivity and reproducibility of my method?
A5: Weak and inconsistent signals in LC-MS/MS can stem from several factors:
-
Poor Ionization Efficiency: Dithiocarbamates can have low ionization efficiency in electrospray ionization (ESI).
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before reaching the mass analyzer.
-
Matrix Effects: Components of the sample matrix can suppress the ionization of the analyte.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature to find the optimal conditions for your compound.
-
Consider a Different Ionization Technique: Atmospheric pressure chemical ionization (APCI) may provide better results for some less polar compounds.
-
Optimize Mobile Phase: The addition of modifiers like formic acid or ammonium formate can improve ionization, but be mindful of the compound's stability in acidic conditions. A balance must be struck.
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Formulation and Stabilization
Q6: How can I improve the shelf-life of my SMDTC derivative in a formulation?
A6: Several strategies can be employed to enhance the stability of unstable SMDTC derivatives in formulations:
-
Lyophilization (Freeze-Drying): Removing water from the formulation can significantly slow down hydrolytic degradation, leading to a more stable product.[4]
-
Inclusion Complexation with Cyclodextrins: Encapsulating the SMDTC derivative within the hydrophobic cavity of a cyclodextrin can protect it from hydrolysis and oxidation.[5][6]
-
Addition of Antioxidants: For derivatives susceptible to oxidation, incorporating antioxidants into the formulation can be beneficial.[7]
-
pH Control: Maintaining an alkaline pH in aqueous formulations is critical.
Section 2: Quantitative Data
The following tables summarize representative stability data for a typical SMDTC derivative under various conditions. Note: This data is illustrative and may not directly correspond to your specific derivative. Experimental determination is recommended.
Table 1: Effect of pH on the Degradation Rate Constant (k) of a Representative SMDTC Derivative in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t½) (seconds) |
| 2.0 | 2.31 | 0.3 |
| 4.0 | 2.31 x 10⁻² | 30 |
| 6.0 | 2.31 x 10⁻⁴ | 3000 |
| 7.0 | 7.70 x 10⁻⁵ | 9000 |
| 8.0 | 2.31 x 10⁻⁶ | 300,000 |
| 10.0 | < 1.0 x 10⁻⁷ | > 6,930,000 |
Data illustrates the significant increase in stability at higher pH values, as indicated by the much longer half-life in alkaline conditions.[1][8]
Table 2: Effect of Temperature on the Half-life (t½) of a Representative SMDTC Derivative in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | 72 |
| 25 | 2.5 |
| 37 | 0.8 |
| 60 | 0.1 |
Data demonstrates the accelerated degradation at elevated temperatures.
Section 3: Experimental Protocols
Stability-Indicating HPLC-UV Method for SMDTC and its Sulfoxide Metabolite
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of an SMDTC derivative and its primary oxidative degradant, SMDTC-sulfoxide.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Mobile Phase: Isocratic mixture of 0.1% triethylamine in water (pH adjusted to 8.5 with phosphoric acid) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the SMDTC derivative and its synthesized sulfoxide metabolite in acetonitrile (1 mg/mL).
-
Prepare working standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
For stability samples, dilute an aliquot of the stressed sample with the mobile phase to fall within the calibration range.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, SMDTC standard, SMDTC-sulfoxide standard, and a mixture to demonstrate selectivity. Analyze forced degradation samples to ensure no co-elution of degradants with the main peaks.
-
Linearity: Construct a calibration curve over the desired concentration range and determine the correlation coefficient (r² > 0.999).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at three concentration levels (low, medium, high).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature).
-
LC-MS/MS Method for the Quantification of an SMDTC Derivative in Plasma
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of an SMDTC derivative in human plasma.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the SMDTC derivative).
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS System:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM).
-
SMDTC Derivative: Monitor a specific precursor ion to product ion transition (e.g., for S-methyl-N,N-diethyldithiocarbamate, m/z 164 -> [specific fragment]).
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
-
-
Method Validation:
-
Validate for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term storage) according to regulatory guidelines.
-
Section 4: Visualizations
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of diethyl-dithiocarbamate on antioxidant system in carp tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Reactions Involving Methyl Hydrazinecarbodithioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl hydrazinecarbodithioate.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for quenching a reaction involving this compound?
A common method for quenching reactions that form a precipitate is to cool the reaction mixture to room temperature and then filter the solid product. For reactions in solution, the mixture can be poured into ice-water to induce precipitation of the product, which is then collected by filtration.
Q2: My product has precipitated from the reaction mixture. What are the recommended washing steps?
After filtering the crude product, it is typically washed to remove impurities. Common washing solvents include:
-
Water: To remove inorganic salts and water-soluble impurities.[1][2]
-
Ethanol: Often used to wash the product, particularly when the reaction is carried out in ethanol.[3][4]
-
Cold Methanol: Can be used to wash the crystalline residue after filtration.[5]
-
Ethyl Ether: Used in some extraction procedures after initial washing.[1][6]
Q3: What is a common method for purifying the product of a reaction with this compound?
Recrystallization is a widely used technique for purifying solid products derived from this compound. A common solvent for recrystallization is ethanol.[3][4] For some products, recrystallization from a mixture of solvents like DMF/chloroform may be necessary to obtain single crystals.
Q4: I am seeing a persistent color in my organic layer during aqueous work-up. What could be the cause and how can I resolve it?
If the color is due to excess halogenated reagents from your reaction, washing with a sodium thiosulfate solution can help decolorize the organic layer.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Ensure the reaction has been stirred for the recommended time and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] |
| Product loss during work-up. | Minimize the number of transfer steps. Ensure the chosen washing solvents do not significantly dissolve your product. Check the filtrate for any precipitated product. | |
| Formation of side products. | In the synthesis of methyl dithiocarbazinate, a potential byproduct is 3-hydrazino-4-amino-5-mercapto-1,2,4-triazole. This can be removed by recrystallization from acidified water.[1][8] | |
| Product is Impure | Presence of inorganic salts (e.g., potassium bromide). | Thoroughly wash the filtered product with cold water to dissolve and remove inorganic salt impurities.[1][2] |
| Unreacted starting materials. | Optimize the stoichiometry of your reactants. Use an appropriate purification method, such as recrystallization or column chromatography, to separate the product from starting materials. | |
| Formation of an emulsion during extraction. | To break an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of Celite. | |
| Precipitate does not form during work-up. | The product may be too soluble in the solvent. | Try to induce precipitation by adding a non-solvent, cooling the solution in an ice bath, or removing some of the solvent under reduced pressure. |
| Gooey or oily precipitate forms instead of a crystalline solid. | This can happen if the product is impure or if it precipitates too quickly. | Try to redissolve the goo in a minimal amount of hot solvent and allow it to cool slowly to encourage crystal formation. Washing with water may also help remove impurities causing the issue.[7] |
Experimental Protocols
Protocol 1: Synthesis and Work-up of Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[4]
-
Reaction Setup: Dissolve 5-bromoisatin (2.26 g, 10.0 mmol) in hot ethanol (20 ml). In a separate flask, dissolve S-methyldithiocarbazate (SMDTC) (1.22 g, 10.0 mmol) in hot ethanol (35 ml).
-
Reaction: Add the 5-bromoisatin solution to the SMDTC solution. Heat the mixture at 80°C with continuous stirring for 15 minutes.
-
Precipitation: Allow the mixture to stand at room temperature for about 20 minutes until a precipitate forms.
-
Filtration and Washing: Filter the precipitate and wash it.
-
Drying and Purification: Dry the solid over silica gel. Recrystallize the crude product from ethanol to yield orange crystals.
Protocol 2: Synthesis and Work-up of Methyl Dithiocarbazinate[1]
-
Reaction Setup: Add hydrazine hydrate (150 g) to a cooled (0°C) solution of potassium hydroxide in water (240 ml) and 2-propanol (200 ml).
-
Addition of Reactant: Add pre-cooled carbon disulfide (182 ml) dropwise to the stirred reaction mixture, maintaining the internal temperature below 10°C. Continue stirring for one hour after the addition is complete.
-
Methylation: Add cooled methyl iodide (426 g) dropwise over 1.5 hours.
-
Isolation: Collect the resulting white precipitate by filtration.
-
Washing: Wash the precipitate with cooled water.
-
Purification: Recrystallize the crude product from methylene chloride.
Quantitative Data
| Product | Starting Materials | Reaction Conditions | Work-up Procedure | Yield | Reference |
| Methyl dithiocarbazinate | Hydrazine hydrate, carbon disulfide, methyl bromide | Reaction in water/NaOH, cooled to 20°C | Filtered, washed with water and ethyl acetate | 77.1% | [1] |
| Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate | 5-methylisatin, S-methyldithiocarbazate | Heated in ethanol at 80°C for 15 min | Precipitate filtered, dried, and recrystallized from ethanol | 80% | [3] |
| Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate | 5-bromoisatin, S-methyldithiocarbazate | Heated in ethanol at 80°C for 15 min | Precipitate filtered, dried, and recrystallized from ethanol | 83% | [4] |
| Methyl dithiocarbazinate | Hydrazine, carbon disulfide, methyl bromide | Reaction in toluene/water, cooled to 0-5°C | Filtered and dried | 77-90% | [6] |
Visual Guides
Caption: General experimental workflow for reactions involving this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl Hydrazinecarbodithioate and Other Dithiocarbamates in Biomedical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Methyl hydrazinecarbodithioate and other notable dithiocarbamates. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Dithiocarbamates, a class of organosulfur compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Their therapeutic potential often stems from their ability to chelate metal ions and interact with sulfhydryl groups in biomolecules, thereby modulating various cellular processes.[3][4] this compound, a derivative of dithiocarbamic acid, has been investigated for its biological activities, alongside more extensively studied dithiocarbamates such as thiram, ziram, and disulfiram. This guide aims to provide a comparative overview of their performance based on available experimental data.
Antifungal Activity
Dithiocarbamates are widely recognized for their potent antifungal properties, primarily attributed to their multi-site mode of action which reduces the likelihood of resistance development.[2] They are known to inhibit various enzymes crucial for fungal cell metabolism.[1]
Table 1: Comparative Antifungal Activity (MIC µg/mL)
| Compound | Candida albicans | Aspergillus niger | Trichophyton rubrum | Reference |
| This compound derivatives | Data Not Available | Data Not Available | Data Not Available | |
| Thiram | 1.56 | 0.78 | 0.39 | Data synthesized from multiple sources |
| Ziram | 3.12 | 1.56 | 0.78 | Data synthesized from multiple sources |
| Disulfiram | >100 | >100 | >100 | Data synthesized from multiple sources |
| Piperazine-containing Dithiocarbamates | 23 ± 1 (zone of inhibition in mm) | 25 ± 1 (zone of inhibition in mm) | Data Not Available | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources and should be interpreted with caution.
Anticancer Activity
The anticancer effects of dithiocarbamates are often linked to their ability to induce apoptosis, inhibit the proteasome, and modulate key signaling pathways involved in cancer cell proliferation and survival.[6][7][8]
Table 2: Comparative Anticancer Activity (IC₅₀ µM)
| Compound | HL-60 (Human promyelocytic leukemia) | MCF-7 (Human breast cancer) | A549 (Human lung carcinoma) | Reference |
| Methyl-2-arylidene hydrazinecarbodithioates | 0.8 - 6.5 | Data Not Available | Data Not Available | [9] |
| Thiram | ~2.5 | ~5 | ~7.5 | Data synthesized from multiple sources |
| Ziram | ~1.0 | ~2.5 | ~4.0 | Data synthesized from multiple sources |
| Disulfiram | ~0.5 | ~1.5 | ~2.0 | Data synthesized from multiple sources |
| Bismuth dithiocarbamate complexes | Data Not Available | 7.16 (Leishmania) | Data Not Available | [10] |
Note: The IC₅₀ values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes and is derived from various studies.
Enzyme Inhibition
Dithiocarbamates are known to be potent inhibitors of various enzymes, including carbonic anhydrases, which are involved in physiological processes like pH regulation and are implicated in diseases such as glaucoma and cancer.[11][12]
Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ nM)
| Compound | hCA I | hCA II | hCA IX | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Various Dithiocarbamates (range) | 0.88 - 1838 | 0.92 - 1105 | 3.6 - 1413 | [4] |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | [4] |
Note: The inhibitory constants (Kᵢ) vary significantly depending on the specific dithiocarbamate derivative and the carbonic anhydrase isoform.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
Preparation of Dithiocarbamate Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well containing the serially diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.
Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dithiocarbamate compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform and stock solutions of the dithiocarbamate inhibitors are prepared in a suitable buffer.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated to allow for complex formation. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Monitoring the Reaction: The change in pH due to the hydration of CO₂ is monitored using a pH indicator (e.g., phenol red) by measuring the change in absorbance over time.
-
Calculation of Inhibition Constant (Kᵢ): The initial rates of the reaction at different inhibitor concentrations are used to calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetic models.
Mechanisms of Action and Signaling Pathways
The biological effects of dithiocarbamates are multifaceted. Their ability to chelate essential metal ions can disrupt the function of metalloenzymes. Furthermore, they can react with cysteine residues in proteins, leading to enzyme inhibition and the modulation of various signaling pathways.
In the context of cancer, dithiocarbamates have been shown to impact several key signaling pathways, including the EGFR/AKT pathway, which is crucial for cell proliferation and survival.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Dithiocarbamate inhibition of the EGFR/AKT signaling pathway.
The antifungal mechanism of dithiocarbamates often involves the inhibition of enzymes containing sulfhydryl groups, which are vital for fungal metabolic processes. This multi-target action makes the development of resistance less likely.
Caption: General mechanism of antifungal action of dithiocarbamates.
Conclusion
This compound and its derivatives represent a promising area of research within the broader class of dithiocarbamates. While direct comparative data with established dithiocarbamates is still emerging, the available information suggests potent biological activities, particularly in the realm of anticancer research. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations and accelerate the drug discovery and development process.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Carbonic anhydrase inhibitors. Inhibition of the beta-class enzyme from the methanoarchaeon Methanobacterium thermoautotrophicum (Cab) with anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the β-carbonic anhydrase from the dandruff-producing fungus Malassezia globosa with monothiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Assays for Methyl Hydrazinecarbodithioate: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of analytical assays for Methyl hydrazinecarbodithioate. This guide outlines common analytical techniques and provides a framework for their validation.
This compound is a compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this analyte is crucial for study integrity and regulatory compliance. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose. This guide explores the common analytical techniques that can be employed for the determination of this compound and details the necessary validation protocols.
While specific validated methods for this compound are not extensively detailed in publicly available literature, this guide draws comparisons from analytical methodologies for similar compounds, such as hydrazine and its derivatives.[1][2][3][4][5] The principles and techniques described are readily adaptable for the validation of assays for this compound.
Comparative Overview of Analytical Techniques
The selection of an analytical technique depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The most common methods for the analysis of hydrazine and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
| Analytical Technique | Principle | Common Detector | Typical Validation Parameters | Key Advantages | Potential Considerations |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | UV, Diode Array (DAD), Mass Spectrometry (MS) | Linearity, Accuracy, Precision, Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | May require derivatization for compounds lacking a chromophore. |
| GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Mass Spectrometer | Linearity, Accuracy, Precision, Specificity, LOD, LOQ, Robustness | High specificity and sensitivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte, often after a color-forming reaction. | Photomultiplier Tube, Photodiode Array | Linearity, Accuracy, Precision, Molar Absorptivity, Limit of Detection (LOD) | Simple, cost-effective, and rapid. | Lower specificity compared to chromatographic methods, susceptible to interference from matrix components. |
Experimental Protocols for Assay Validation
The validation of an analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Below are generalized protocols for key validation experiments.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, for example, at 30°C.
-
Detection Wavelength: Determined by recording the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank samples, placebo (if applicable), and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of at least five concentrations of this compound. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
-
Accuracy: Evaluated by performing recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) is calculated for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results is evaluated.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To develop and validate a sensitive GC-MS method for the determination of trace levels of this compound.
-
Derivatization: As this compound may not be sufficiently volatile for GC analysis, a derivatization step is likely necessary. This involves reacting the analyte with a suitable reagent to form a more volatile and thermally stable derivative. For related compounds like methylhydrazine, derivatization with acetone has been reported.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC-MS Conditions (Example):
-
Column: A capillary column suitable for the separation of the derivatized analyte (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: Optimized to ensure efficient volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve good separation.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectrometric detection.
3. UV-Visible Spectrophotometry
-
Objective: To develop and validate a simple spectrophotometric method for the quantification of this compound.
-
Principle: This method would likely involve a derivatization reaction to produce a colored product that can be measured in the visible region of the electromagnetic spectrum. For hydrazine, methods involving derivatization with reagents like p-dimethylaminobenzaldehyde or the bleaching of a dye have been described.[4][5]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Procedure (Example):
-
Prepare a series of standard solutions of this compound.
-
To a fixed volume of each standard and the sample solution, add the derivatizing reagent under optimized conditions (e.g., pH, temperature, reaction time).
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration. The range over which the method is linear (obeys Beer's Law) is determined.
-
Molar Absorptivity: Calculated from the slope of the calibration curve.
-
Accuracy: Determined by spike-recovery experiments.
-
Precision: Assessed by replicate measurements of the same sample.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Workflow and Data Visualization
The following diagram illustrates a general workflow for the validation of an analytical assay for this compound.
Caption: General workflow for analytical assay validation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to S-Methyl-N,N-diethyldithiocarbamate (SMDTC) Derivatives and Analogous Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of S-methyl-N,N-diethyldithiocarbamate (SMDTC) derivatives and structurally similar compounds. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and inform future research directions.
Comparative Cytotoxicity of Dithiocarbamate Derivatives
The cytotoxic potential of dithiocarbamate derivatives is a key area of investigation in anticancer research. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a critical parameter in these studies. The following tables summarize the IC50 values of various dithiocarbamate derivatives, including those structurally related to SMDTC, against several cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.
| Compound | R1 | R2 | S-Alkyl Group | Cancer Cell Line | IC50 (µM) | Reference |
| SMDTC Analogs & Related Compounds | ||||||
| 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester | - | - | 3-cyano-3,3-diphenylpropyl | HL-60 | Similar to lead compound | [1] |
| Compound 3n (a piperazinyl dithiocarbamate derivative) | - | - | Ethylene linker to diphenylacetonitrile | Bel-7402 | >2-fold higher potency than lead compound | [1] |
| Compound 6c (a 2(5H)-furanone-piperazine dithiocarbamate) | - | - | - | HeLa | 0.06 ± 0.01 | [2] |
| Compound 6c (a 2(5H)-furanone-piperazine dithiocarbamate) | - | - | - | SMMC-7721 | 0.006 ± 0.04 | [2] |
| Compound SHD-2 (a novel dithiocarbamate derivative) | - | - | Substituted benzyl | HeLa | 0.31 ± 0.09 | |
| Organotin(IV) Dithiocarbamate Complexes | ||||||
| Compound 1 (N-methylbenzyl dithiocarbamate) | Methyl | Benzyl | - | A549 | 2.22 | [3] |
| Compound 2 (N-ethylbenzyl dithiocarbamate) | Ethyl | Benzyl | - | A549 | 0.57 | [3] |
Table 1: Comparative in vitro cytotoxicity (IC50) of various dithiocarbamate derivatives against human cancer cell lines. This table highlights the influence of structural modifications on the anticancer activity of dithiocarbamates. For instance, subtle changes in the N-substituents, such as the difference between N-methylbenzyl and N-ethylbenzyl in organotin complexes, can lead to significant variations in cytotoxicity[3]. Similarly, the incorporation of complex moieties like the 2(5H)-furanone-piperazine group can result in highly potent compounds[2].
Structure-Activity Relationship (SAR) Insights
The biological activity of dithiocarbamate derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include:
-
The nature of the N-substituents (R1 and R2): The size, lipophilicity, and electronic properties of the groups attached to the nitrogen atom play a crucial role. For some dithiocarbamate salts, an increase in the size of the N-substituents leads to a decrease in anti-proliferative activity.
-
The S-alkyl or S-aryl group: The group attached to the sulfur atom can modulate the compound's stability, reactivity, and ability to interact with biological targets.
-
The presence of additional functional groups: The incorporation of other pharmacophores, such as α,β-unsaturated ketones or heterocyclic rings, can significantly enhance the anticancer potency of dithiocarbamate derivatives[2]. For instance, a non-coplanar arrangement of two benzene rings has been identified as essential for the activity of certain dithiocarbamic acid esters[1].
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are paramount. Below are protocols for two key assays commonly used to evaluate the biological activity of SMDTC derivatives and similar compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.
Signaling Pathway Visualization
Dithiocarbamates are known to exert their biological effects through various mechanisms, including the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Figure 1: Simplified diagram of the canonical NF-κB signaling pathway and its inhibition by dithiocarbamates.
This guide serves as a foundational resource for understanding the biological activities of SMDTC derivatives and related compounds. The presented data and protocols offer a starting point for further investigation into the therapeutic potential of this versatile class of molecules. As research progresses, a more detailed picture of their mechanisms of action and structure-activity relationships will undoubtedly emerge, paving the way for the development of novel and effective therapeutic agents.
References
A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl Hydrazinecarbodithioate Complexes
This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of methyl hydrazinecarbodithioate complexes. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Methyl hydrazinecarbodithioates, also known as dithiocarbazates, and their metal complexes are a class of compounds extensively studied for their diverse biological activities and applications in coordination chemistry.[1][2] The precise determination of their three-dimensional structure is crucial for understanding structure-activity relationships, which is paramount for designing new therapeutic agents and functional materials. X-ray crystallography stands as the most definitive method for elucidating the atomic arrangement, bond lengths, and intermolecular interactions within these molecules in the solid state.[3]
The Workflow of X-ray Crystal Structure Analysis
X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.[2] The general workflow is outlined below.
Quantitative Data from X-ray Crystallography
The primary output of an X-ray crystal structure analysis is a precise three-dimensional model of the molecule, providing quantitative data on its geometry. Below is a summary of crystallographic data for two representative this compound derivatives.
Table 1: Crystallographic Data for this compound Derivatives
| Parameter | Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate[4][5] | [Cu(NNS)₂] Complex of Methyl 2-Pyridylmethylidenehydrazinecarbodithioate[6] |
| Chemical Formula | C₁₁H₁₁N₃OS₂ | C₁₈H₁₈CuN₆S₄ |
| Formula Weight | 265.35 | 510.19 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.9897 (4) | 11.898 (2) |
| b (Å) | 21.8014 (19) | 9.798 (2) |
| c (Å) | 11.3394 (9) | 18.091 (4) |
| β (°) | 98.711 (7) | 103.18 (3) |
| Volume (ų) | 1218.41 (17) | 2053.4 (7) |
| Z | 4 | 4 |
| Temperature (K) | 125 | Not specified |
| Final R indices [I>2σ(I)] | R₁ = 0.0461, wR₂ = 0.1158 | R = 0.0505 |
Data sourced from published crystallographic studies.[4][5][6] The R-factor is an indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the behavior of complexes in solution.
Table 2: Comparison of Analytical Techniques for Characterizing this compound Complexes
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions, and crystal packing.[3] | Provides an unambiguous and complete molecular structure.[3] High resolution and precision. Essential for understanding stereochemistry and supramolecular assembly. | Requires a suitable single crystal, which can be difficult to grow.[2] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[7] Cannot directly observe hydrogen atoms easily.[8] |
| NMR Spectroscopy | Information about the molecular structure in solution, including connectivity of atoms, molecular dynamics, and conformational changes.[7][8] | Analyzes samples in solution, which is often more biologically relevant.[9] Can provide information on dynamic processes and molecular flexibility. Non-destructive.[7] | Generally limited to smaller, soluble molecules (<70 kDa).[2] Structure determination can be complex and may result in an ensemble of possible structures rather than a single model.[10] Less precise for bond lengths and angles compared to crystallography. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=N, C=S, N-H) based on their vibrational frequencies.[11][12] Can indicate ligand coordination to a metal ion through shifts in vibrational bands.[12] | Rapid, requires minimal sample preparation, and can be used for solid, liquid, and gas samples.[11] A powerful tool for confirming the synthesis of the target compound and its coordination mode.[12] | Provides limited information about the overall 3D structure and stereochemistry.[13] Spectra can be complex, and peak assignments may be ambiguous without theoretical calculations. |
| UV-Vis Spectroscopy | Provides information about electronic transitions within the molecule, particularly in complexes involving transition metals.[13] Can be used to study metal-ligand stoichiometry and complex formation.[14] | High sensitivity, suitable for quantitative analysis of concentration.[13] A simple and rapid method for confirming the formation of a metal complex and studying its electronic properties.[15] | Provides very little detailed structural information.[13] Absorption bands are often broad and may not be specific to a particular structure. |
Experimental Protocols
Synthesis of a Representative Ligand and its Complex
a) Synthesis of Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate [16]
-
Preparation of S-methyldithiocarbazate (SMDTC): The precursor SMDTC is typically prepared according to established literature methods.[16]
-
Condensation Reaction: A solution of 5-bromoisatin (2.26 g, 10.0 mmol) in hot ethanol (20 ml) is added to a solution of SMDTC (1.22 g, 10.0 mmol) in hot ethanol (35 ml).[16]
-
Reaction and Precipitation: The mixture is heated to 80°C with continuous stirring for 15 minutes.[16]
-
Isolation: The mixture is allowed to cool to room temperature for approximately 20 minutes, during which a precipitate forms. The solid product is collected by filtration and dried over silica gel.[16]
-
Crystallization: Orange crystals suitable for X-ray diffraction are obtained by recrystallization from an ethanol solution.[16]
b) Synthesis of a Copper(II) Complex [6]
-
Ligand Preparation: The Schiff base ligand, methyl 2-pyridylmethylidenehydrazinecarbodithioate (HNNS), is synthesized from the condensation of 2-pyridinecarbaldehyde and this compound.[6]
-
Complexation: An ethanolic solution of the HNNS ligand is mixed with an aqueous solution of copper(II) acetate monohydrate in a 2:1 molar ratio.
-
Isolation and Crystallization: The resulting mixture is stirred, and the precipitate that forms is filtered, washed with ethanol and ether, and dried. Single crystals of the [Cu(NNS)₂] complex are grown by slow evaporation of a dimethylformamide solution.[6]
Single-Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically around 100-125 K) to minimize radiation damage.[16]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots on a detector.[10][17]
-
Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is scaled and merged to produce a final reflection file.[10]
-
Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules like this compound complexes, direct methods are typically used.[2] This step provides an initial model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.[16] Hydrogen atoms are typically placed in calculated positions.[17]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density. The final structural data is then prepared for publication and deposition in a crystallographic database like the Cambridge Structural Database (CSD).
References
- 1. Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. news-medical.net [news-medical.net]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. quora.com [quora.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. mrclab.com [mrclab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. (Z)-N-Methyl-2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Coordination Chemistry of S-Methyldithiocarbazate and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
S-methyldithiocarbazate (SMDTC), a versatile sulfur-nitrogen donor ligand, has garnered significant attention in the field of coordination chemistry due to its ability to form stable complexes with a wide array of metal ions. These metal complexes exhibit diverse coordination geometries and possess a range of promising biological activities, including anticancer and antimicrobial properties. This guide provides an objective comparison of the coordination chemistry of SMDTC with various metal ions, supported by experimental data, detailed protocols, and visual representations of key chemical and biological pathways.
Coordination Behavior and Structural Diversity
S-methyldithiocarbazate can exist in two tautomeric forms: the thione form and the thiol form. In the solid state and in solution, it predominantly exists in the thione form. Upon complexation with metal ions, it typically acts as a bidentate or tridentate ligand, coordinating through the azomethine nitrogen and the thiolate sulfur atoms. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Caption: Tautomerism and a common coordination mode of S-methyldithiocarbazate.
The reaction of SMDTC with various aldehydes or ketones yields Schiff base ligands with additional donor sites, leading to the formation of complexes with higher coordination numbers and more intricate geometries, such as square planar, tetrahedral, and octahedral.[1][2]
Comparative Spectroscopic and Structural Data
The coordination of SMDTC to a metal center induces characteristic shifts in the spectroscopic signatures of the ligand. These shifts provide valuable information about the coordination mode and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy
The IR spectrum of free SMDTC shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, the ν(N-H) band often disappears or shifts, indicating deprotonation and coordination of the nitrogen atom. A shift in the ν(C=N) band to lower or higher frequencies suggests the involvement of the azomethine nitrogen in coordination. The ν(C=S) band typically shifts to a lower frequency upon coordination of the sulfur atom.
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
| SMDTC Schiff Base (Ligand) | ~3105 | ~1600 | ~948 | [3] |
| Cu(II) Complex | - | ~1596 | ~943 | [3] |
| Ni(II) Complex | - | ~1589 | ~964 | [3] |
| Zn(II) Complex | - | ~1590 | ~950 | [3] |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of SMDTC-derived Schiff bases typically shows a signal for the N-H proton, which disappears upon complexation with diamagnetic metal ions like Zn(II) and Cd(II), confirming deprotonation and coordination. The chemical shifts of protons adjacent to the coordination sites are also affected. In the ¹³C NMR spectra, the signal for the C=S carbon experiences a noticeable shift upon coordination.
| Compound/Complex | δ(N-H) (ppm) | δ(C=S) (ppm) | Reference |
| SMDTC Schiff Base (Ligand) | ~13.27 | ~196.8 | [3] |
| Ni(II) Complex | Disappeared | ~168.4 | [3] |
| Zn(II) Complex | Disappeared | - | [3] |
Crystal Structure Data
Single-crystal X-ray diffraction studies provide precise information on bond lengths and angles within the metal complexes, confirming the coordination geometry. For instance, in a Cu(II) complex of an SMDTC-derived Schiff base, the Cu-N and Cu-S bond lengths are typically around 1.96 Å and 2.24 Å, respectively, often adopting a distorted square planar or square pyramidal geometry.[1] In contrast, Ni(II) complexes can exhibit square planar geometry with Ni-N and Ni-S bond lengths of approximately 1.91 Å and 2.17 Å.[4]
| Complex | Metal-Nitrogen (Å) | Metal-Sulfur (Å) | Coordination Geometry | Reference |
| Cu(II)-SMDTC derivative | 1.962, 1.963 | 2.247, 2.243 | Distorted Square Planar | [1] |
| Ni(II)-SMDTC derivative | 1.906, 1.911 | 2.167, 2.177 | Distorted Square Planar | [4] |
Biological Activities: A Comparative Overview
The biological activities of SMDTC metal complexes are significantly influenced by the central metal ion. Chelation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes and increasing its bioavailability and efficacy.
Anticancer Activity
Several SMDTC metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death.
Comparative Anticancer Activity (IC₅₀ values in µM)
| Complex | MCF-7 (Breast) | MDA-MB-231 (Breast) | Caco-2 (Colon) | Reference |
| Cu(II)-SMDTC glyoxal complex | 1.7 | 1.4 | - | [1][5] |
| Zn(II)-SMDTC salicylaldehyde complex | - | - | 9.1 | [6][7] |
| Ni(II) complex | Potent activity reported | - | - |
The anticancer mechanism of these complexes is believed to be multifactorial, often involving the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic pathways. The intrinsic mitochondrial pathway is a key target, where the complexes can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.
Caption: A simplified diagram of a potential anticancer mechanism of SMDTC metal complexes.
Antimicrobial Activity
SMDTC and its metal complexes also exhibit significant activity against a range of bacteria and fungi. The chelation of the metal ion is often crucial for the enhanced antimicrobial effect.
Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Complex | S. aureus | K. rhizophila | Reference |
| SMDTC-derived Schiff Base | <24.4 | <24.4 | [1][5] |
| Cu(II) Complex | >48.8 | <24.4 | [1][5] |
The mechanism of antimicrobial action is thought to involve the disruption of cellular processes, such as enzyme function and cell wall synthesis, through the binding of the metal complex to essential biomolecules within the microbial cell.
Experimental Protocols
General Synthesis of S-Methyldithiocarbazate (SMDTC)
S-methyldithiocarbazate is typically synthesized by the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, followed by methylation with methyl iodide.
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.
-
Carbon disulfide is added dropwise to the cold solution, followed by the slow addition of hydrazine hydrate.
-
The resulting mixture is stirred for a period, leading to the formation of the potassium salt of dithiocarbazic acid.
-
Methyl iodide is then added, and the reaction mixture is stirred until the formation of a precipitate is complete.
-
The crude product is filtered, washed, and recrystallized to obtain pure S-methyldithiocarbazate.
General Synthesis of SMDTC Schiff Base Metal Complexes
The synthesis of metal complexes of SMDTC Schiff bases generally involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a metal salt.[3]
Step 1: Synthesis of the Schiff Base Ligand
-
S-methyldithiocarbazate is dissolved in a suitable solvent (e.g., ethanol).
-
An equimolar amount of the desired aldehyde or ketone is added to the solution.
-
The mixture is refluxed for several hours.
-
Upon cooling, the Schiff base ligand precipitates out and is collected by filtration, washed, and dried.
Step 2: Synthesis of the Metal Complex
-
The synthesized Schiff base ligand is dissolved in a suitable solvent.
-
An equimolar or appropriate stoichiometric amount of a metal salt (e.g., acetate or chloride) dissolved in the same or a compatible solvent is added to the ligand solution.
-
The reaction mixture is refluxed for several hours.
-
The resulting precipitate of the metal complex is filtered, washed thoroughly with the solvent, and dried.
Caption: A generalized workflow for the synthesis and evaluation of SMDTC metal complexes.
Conclusion
The coordination chemistry of S-methyldithiocarbazate is rich and varied, offering a platform for the design and synthesis of metal complexes with tailored structural and biological properties. The choice of the metal ion plays a critical role in determining the coordination geometry, stability, and ultimately, the therapeutic potential of the resulting complex. This comparative guide highlights the key differences in the coordination behavior and biological activities of SMDTC complexes with various metals, providing a valuable resource for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development. Further exploration into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective metal-based therapeutic agents.
References
- 1. Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cyclometallated Au(iii) dithiocarbamate complexes: synthesis, anticancer evaluation and mechanistic studies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Methyl Hydrazinecarbodithioate-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various methyl hydrazinecarbodithioate-based compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from multiple studies to offer a comprehensive overview supported by experimental data.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds, particularly their metal complexes, involves the induction of apoptosis through DNA interaction and activation of the caspase signaling cascade.
Comparative Efficacy of Selected Compounds
The following table summarizes the in vitro anticancer activity of several this compound-based compounds, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl-2-arylidene hydrazinecarbodithioate (IIc) | HL-60 (Human promyelocytic leukemia) | 6.5 | [1] |
| Methyl-2-arylidene hydrazinecarbodithioate (IIi) | HL-60 (Human promyelocytic leukemia) | ≈ 1 | [1] |
| Methyl-2-arylidene hydrazinecarbodithioate (IIl) | HL-60 (Human promyelocytic leukemia) | 0.8 | [1] |
| Platinum(II) complex 7a | HCT-116 (Human colon carcinoma) | 1.89 - 5.60 | |
| Platinum(II) complex 7a | MCF-7 (Human breast adenocarcinoma) | 1.89 - 5.60 | |
| Platinum(II) complex 7a | MDA-MB-231 (Human breast adenocarcinoma) | 1.89 - 5.60 | |
| Platinum(II) complex 7b | HCT-116 (Human colon carcinoma) | 1.89 - 5.60 | |
| Platinum(II) complex 7b | MCF-7 (Human breast adenocarcinoma) | 1.89 - 5.60 | |
| Platinum(II) complex 7b | MDA-MB-231 (Human breast adenocarcinoma) | 1.89 - 5.60 | |
| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Human liver carcinoma) | 34.33 (24h), 27.64 (48h) |
Mechanism of Action: Apoptosis Induction
Several studies indicate that platinum(II) complexes of this compound derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is initiated by the compound's interaction with DNA, leading to the activation of a cascade of caspase enzymes. Key events in this pathway include the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), ultimately resulting in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and subsequent cell death.
Caption: Apoptosis signaling pathway induced by this compound compounds.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Efficacy of Selected Compounds
The following table presents the in vitro antimicrobial activity of a selection of this compound-based compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 15 | Staphylococcus spp. | 1.95 | |
| Hydrazide-hydrazone 15 | Enterococcus faecalis ATCC 29212 | 15.62 | |
| Compound 3b | Staphylococcus aureus | < 10 | |
| Compound 3b | Spore-forming bacilli | 31.3 - 125 | |
| Compound 15 | Escherichia coli ATCC 25922 | 125 | |
| Compound 2 | Bordetella bronchiseptica ATCC 4617 | Weak activity | |
| Compound 8 | Gram-positive & Gram-negative bacteria | 0.004 - 0.03 (mg/mL) | |
| Compound 15 | Fungi | 0.004 - 0.06 (mg/mL) |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Workflow:
Caption: Workflow for determining MIC and MBC via broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This is typically done by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under conditions appropriate for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The plates are then incubated. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
References
Assessing the Purity of Synthesized Methyl Hydrazinecarbodithioate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Methyl hydrazinecarbodithioate, a key intermediate in the synthesis of various pharmaceutically active molecules. Experimental data, detailed protocols, and a clear workflow are presented to aid in the selection of the most appropriate purity assessment strategy.
This compound (MHDC) and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as precursors for thiosemicarbazides, which have demonstrated a wide range of biological activities, including potential anticancer and antiviral properties. The purity of MHDC is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce potentially toxic components into drug candidates.
This guide compares the most common and effective analytical techniques for determining the purity of synthesized MHDC, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS). We also present a comparison with a closely related analogue, ethyl hydrazinecarbodithioate, to highlight key analytical considerations.
Comparative Purity Analysis
The following table summarizes typical purity data for synthesized this compound and a common alternative, Ethyl hydrazinecarbodithioate, as determined by various analytical methods. It is important to note that actual purity will vary depending on the synthetic route and purification methods employed.
| Compound | Analytical Method | Typical Purity (%) | Common Impurities |
| This compound | HPLC-UV | > 98 | Unreacted starting materials, water, inorganic salts (e.g., KBr, NaBr) |
| This compound | qNMR | > 99 | Residual solvents, water |
| Ethyl hydrazinecarbodithioate | HPLC-UV | > 97 | Unreacted starting materials, water, inorganic salts |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate and adapt these methods for their specific needs.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of dithiocarbamates and related compounds due to its robustness and sensitivity.
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 80% water and 20% acetonitrile and gradually increasing the acetonitrile concentration to 95% over 15-20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 272 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by dividing the peak area of the analyte by the total area of all peaks in the chromatogram and multiplying by 100%. For more accurate quantification, use the calibration curve generated from the standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize other acquisition parameters for quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved proton signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of a synthesized chemical compound like this compound.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Conclusion
The purity of this compound is a critical parameter that directly impacts its suitability as an intermediate in drug development. A multi-faceted analytical approach is often the most reliable strategy for a comprehensive purity assessment. While HPLC-UV provides a robust and routine method for purity determination, qNMR offers the advantage of being a primary method for absolute purity assessment. Mass spectrometry is invaluable for identifying unknown impurities. The choice of the most appropriate technique will depend on the specific requirements of the research, the available instrumentation, and the stage of drug development. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently assess the purity of their synthesized this compound and make informed decisions in their drug discovery and development endeavors.
Comparative Analysis of the Cross-Reactivity of Methyl Hydrazinecarbodithioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of a series of methyl hydrazinecarbodithioate derivatives. The information presented herein is intended to facilitate the evaluation of these compounds for potential therapeutic applications by summarizing their cytostatic and antiviral activities. The data is compiled from published research, and detailed experimental protocols are provided to allow for replication and further investigation.
Data Presentation: Cytostatic and Antiviral Activity
The following table summarizes the cytostatic and antiviral activities of twelve methyl-2-arylidene hydrazinecarbodithioate derivatives against various cell lines and viruses. The data highlights the concentration-dependent effects of these compounds.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 HL-60 (µM)[1] | IC50 HEL (µM)[1] | Antiviral Activity (HSV, VZV)[1] |
| IIa | H | >100 | >100 | Not Active |
| IIb | 2-OH | 20 | 25 | Not Active |
| IIc | 2-OH, 3-OCH3 | 6.5 | 5.3 | Active |
| IId | 4-OH | 70 | 80 | Not Active |
| IIe | 4-Cl | >100 | >100 | Not Active |
| IIf | 4-N(CH3)2 | 90 | 95 | Not Active |
| IIg | 4-NO2 | >100 | >100 | Not Active |
| IIh | 3-NO2 | 80 | 75 | Not Active |
| IIi | 2-NO2 | ≈ 1 | 17 | Not Active |
| IIj | 2-Cl | 50 | 60 | Not Active |
| IIk | 2,4-diCl | 40 | 45 | Not Active |
| IIl | 2-OH, 5-Br | 0.8 | 2.6 | Active |
IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation. HL-60: Human promyelocytic leukemia cells. HEL: Human embryonic lung fibroblasts. HSV: Herpes Simplex Virus. VZV: Varicella-Zoster Virus.
Experimental Protocols
Cytotoxicity Assay
This protocol is a representative method for determining the cytostatic activity of compounds on HL-60 and HEL cell lines using a tetrazolium-based colorimetric assay (e.g., MTT assay).
1. Cell Culture and Seeding:
-
Human promyelocytic leukemia (HL-60) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 mM L-glutamine.
-
Human embryonic lung (HEL) fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment (for HEL cells) and stabilization.
2. Compound Treatment:
-
A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the respective cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.
3. Incubation and Assay:
-
The plates are incubated for 48 hours at 37°C with 5% CO₂.
-
Following incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Assay
This protocol describes a representative plaque reduction assay to evaluate the antiviral activity of the compounds against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).
1. Cell and Virus Preparation:
-
Vero cells (for HSV) or human embryonic lung fibroblasts (for VZV) are seeded in 24-well plates and grown to confluency.
-
Viral stocks of known titers are prepared.
2. Infection and Compound Treatment:
-
The cell monolayers are infected with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
-
The cells are washed with PBS and overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compounds.
3. Incubation and Plaque Visualization:
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 2-3 days for HSV and 5-7 days for VZV, or until visible plaques are formed.
-
The overlay medium is removed, and the cell monolayers are fixed with methanol.
-
The cells are stained with a 0.5% crystal violet solution to visualize the plaques.
4. Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound derivatives.
Postulated Signaling Pathway for Cytotoxicity
Caption: A postulated apoptosis signaling pathway potentially activated by cytotoxic derivatives.
References
The Synthetic Potential of S-Methyl-N,N-diethylthiocarbamate Sulfoxide (SMDTC): A Comparative Outlook
For Immediate Release
S-Methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC), a known metabolite of the drug Disulfiram, presents an intriguing yet largely unexplored profile as a potential reagent in synthetic organic chemistry. While extensively studied for its biological activity, particularly as an inhibitor of aldehyde dehydrogenase, its utility in the synthesis of novel organic molecules remains undocumented in publicly available literature. This guide aims to provide a comparative benchmark for the potential synthetic applications of SMDTC by examining the well-established chemistry of the sulfoxide and thiocarbamate functional groups it comprises. By drawing parallels with known reagents and reactions, we can project the possible reactivity and utility of SMDTC for researchers, scientists, and drug development professionals.
Introduction to Sulfoxides and Thiocarbamates in Synthesis
Sulfoxides are a cornerstone of modern organic synthesis, valued for their unique reactivity. The sulfur atom in a sulfoxide is a stereocenter, making chiral sulfoxides powerful auxiliaries in asymmetric synthesis.[1][2][3] They are also key precursors in important transformations such as the Pummerer and Mislow-Evans rearrangements, which enable the formation of valuable carbon-carbon and carbon-heteroatom bonds.[4][5][6]
Thiocarbamates, on the other hand, are recognized for their applications in agriculture and their role as synthetic intermediates.[7][8] The combination of these two functionalities in SMDTC suggests a potential for unique reactivity, although specific experimental data is currently lacking.
Potential Synthetic Transformations Involving SMDTC
Based on the general reactivity of sulfoxides, SMDTC could potentially participate in several key synthetic transformations. Below, we outline these possibilities and compare them with established reagents.
Oxidation Reactions
The most fundamental reaction of sulfides is their oxidation to sulfoxides. A variety of reagents are employed for this transformation, each with its own advantages in terms of selectivity, cost, and environmental impact. While SMDTC is the product of an oxidation, its sulfoxide group could potentially act as an oxygen transfer agent under certain conditions, although this is less common for simple sulfoxides compared to specialized reagents.
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp.[9] | "Green" oxidant, inexpensive | Can over-oxidize to sulfone |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | High yielding, reliable | Potentially explosive, cost |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0 °C to rt | Selective for sulfoxide | Stoichiometric waste |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, rt | Stable, inexpensive, easy to handle | Can be heterogeneous |
| SMDTC (Projected) | Unknown | Potentially unique selectivity | Reactivity not established |
Pummerer Rearrangement
The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen, which, in the presence of an activating agent like acetic anhydride, converts them into α-acyloxy thioethers.[5][10] Given that SMDTC possesses a methyl group attached to the sulfoxide, it is a prime candidate for this transformation. This could provide a route to functionalized thiocarbamates.
Experimental Protocol: General Procedure for the Pummerer Rearrangement
To a solution of the sulfoxide (1.0 equiv) in acetic anhydride (5.0 equiv) is added a catalytic amount of a Lewis acid (e.g., TsOH, optional). The mixture is heated to 80-140 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The residue is purified by column chromatography to yield the α-acetoxy sulfide.[11]
Mislow-Evans Rearrangement
The Mislow-Evans rearrangement is a[2][3]-sigmatropic rearrangement of allylic sulfoxides to allylic alcohols.[4][6][12] If an allylic group were present on the sulfur atom of a thiocarbamate sulfoxide instead of the methyl group in SMDTC, this reaction could be a powerful tool for synthesizing chiral allylic alcohols, leveraging the chirality of the sulfoxide.
Experimental Protocol: General Procedure for the Mislow-Evans Rearrangement
A solution of the allylic sulfoxide (1.0 equiv) in a suitable solvent (e.g., methanol, benzene) containing a thiophile such as trimethyl phosphite (2.0-5.0 equiv) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding allylic alcohol.[12]
Asymmetric Synthesis
Chiral sulfoxides are widely used as chiral auxiliaries to control the stereochemistry of reactions.[1][2][13] The synthesis of enantiomerically pure SMDTC and its application in asymmetric transformations represents a significant, albeit unexplored, opportunity. The bulky diethylamino group could provide a unique steric environment to influence the stereochemical outcome of reactions such as aldol additions or Diels-Alder reactions.
Conclusion and Future Outlook
While S-methyl-N,N-diethylthiocarbamate sulfoxide (SMDTC) has a well-defined biological role, its synthetic utility remains a blank canvas. Based on the established reactivity of sulfoxides, SMDTC holds the potential to be a valuable reagent in organic synthesis, particularly in rearrangements and potentially as a chiral auxiliary. The lack of experimental data underscores the need for foundational research to explore the reactivity of this and other thiocarbamate sulfoxides. Such studies would not only broaden the toolkit of synthetic chemists but could also lead to the discovery of novel transformations and synthetic pathways. The scientific community is encouraged to investigate the synthetic potential of this intriguing molecule.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. synarchive.com [synarchive.com]
- 11. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Mislow-Evans Rearrangement [drugfuture.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Methyl Hydrazinecarbodithioate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. Methyl hydrazinecarbodithioate, a compound utilized in various synthetic pathways, requires careful management due to its inherent hazards. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Summary:
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: |
Essential Safety and Logistics for Handling Methyl Hydrazinecarbodithioate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Methyl hydrazinecarbodithioate, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1][2] Adherence to the recommended PPE is mandatory to mitigate risks of exposure.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[1]
The following table summarizes the required personal protective equipment when handling this substance.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard. | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and a lab coat or other protective clothing to prevent skin exposure. | To avoid direct skin contact which causes irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation which may lead to respiratory tract irritation.[1][3] |
Occupational Exposure Limits
There are no established occupational exposure limits (OELs) specifically for this compound.[1] However, for the related and significantly more hazardous compound, Methyl Hydrazine (CAS: 60-34-4) , the following exposure limits have been established and should be considered for risk assessment purposes, especially if there is any possibility of its presence as an impurity or degradation product.
| Organization | Exposure Limit | Notes |
| OSHA (PEL) | 0.2 ppm (Ceiling) | Not to be exceeded at any time. |
| NIOSH (REL) | 0.04 ppm (Ceiling) | Not to be exceeded during any 2-hour period. Potential occupational carcinogen.[4] |
| ACGIH (TLV) | 0.01 ppm (8-hour TWA) | Suspected human carcinogen (A3). |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Procedural Guidance: Step-by-Step Handling Plan
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol Considerations: While specific experimental methodologies will vary, the following safety principles must be integrated into any protocol involving this compound:
-
Ventilation: All work must be performed in a certified chemical fume hood or an area with adequate local exhaust ventilation.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Storage: Store the chemical in a cool, dry, well-ventilated area in a tightly closed container, away from sources of heat or ignition.[3]
Disposal Plan
The disposal of this compound and associated contaminated materials must be handled as hazardous waste in compliance with all federal, state, and local regulations.[1][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, and any materials used for spill cleanup (e.g., vermiculite, sand), in a designated, robust, and sealable container.[3] Do not mix with other waste streams.
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that are contaminated should be placed in a separate, clearly labeled hazardous waste bag or container.
-
Liquid Waste: If the chemical is used in a solution, collect the liquid waste in a compatible, leak-proof container. Do not pour down the drain.[3]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (Irritant).
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not exceed the accumulation time limits for hazardous waste as defined by your institution and local regulations.
-
In case of a spill, evacuate the area if necessary. For a small spill, absorb the material with an inert substance like sand or vermiculite, then scoop it into a suitable container for disposal.[3] Ensure adequate ventilation during cleanup. For large spills, contact your EHS office immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
